molecular formula C12H22N2O2 B1407247 2-(Boc-amino)-5-aza-spiro[3.4]octane CAS No. 1363381-16-1

2-(Boc-amino)-5-aza-spiro[3.4]octane

Cat. No.: B1407247
CAS No.: 1363381-16-1
M. Wt: 226.32 g/mol
InChI Key: JSUVVSXSEJHJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-amino)-5-aza-spiro[3.4]octane is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[3.4]octan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(8-9)5-4-6-13-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUVVSXSEJHJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001166724
Record name Carbamic acid, N-5-azaspiro[3.4]oct-2-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-16-1
Record name Carbamic acid, N-5-azaspiro[3.4]oct-2-yl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-5-azaspiro[3.4]oct-2-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Boc-amino)-5-aza-spiro[3.4]octane: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic compounds and access novel chemical space with enhanced three-dimensional complexity.[1] The 5-aza-spiro[3.4]octane core, in particular, represents a valuable motif, combining the rigidity of the spirocyclic system with the synthetic versatility of a secondary amine. This guide provides a comprehensive overview of a proposed, robust synthetic route to 2-(Boc-amino)-5-aza-spiro[3.4]octane, a key building block for the elaboration of diverse compound libraries. We will delve into the strategic considerations behind the synthetic design, provide a detailed, step-by-step protocol for a plausible synthesis, and discuss the characterization of the target compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important scaffold in their programs.

Introduction: The Strategic Value of Azaspiro[3.4]octanes

The relentless pursuit of novel chemical entities with improved pharmacological profiles has led to a growing interest in spirocyclic systems. These structures, characterized by two rings sharing a single carbon atom, offer several advantages in drug design:

  • Three-Dimensionality: The inherent non-planar geometry of spirocycles can lead to more specific and higher-affinity interactions with biological targets.[1]

  • Improved Physicochemical Properties: The introduction of spirocyclic motifs has been shown to modulate key properties such as solubility, lipophilicity (logP), and metabolic stability.[1][2]

  • Structural Novelty: Azaspirocycles provide access to novel and patentable chemical space, a critical consideration in competitive drug discovery landscapes.[3]

The 2-amino-5-aza-spiro[3.4]octane scaffold is particularly attractive as it presents two distinct points for chemical modification: the primary amine at the 2-position and the secondary amine at the 5-position. The Boc-protected derivative, this compound (CAS Number: 1363381-16-1), is an exceptionally useful intermediate, allowing for selective functionalization of the 5-position before deprotection and subsequent modification of the 2-amino group.[4]

Retrosynthetic Analysis and Strategic Considerations

Retrosynthesis Target This compound Intermediate1 5-Aza-spiro[3.4]octan-2-amine Target->Intermediate1 Boc Protection Intermediate2 5-Aza-spiro[3.4]octan-2-one oxime Intermediate1->Intermediate2 Oxime Reduction Intermediate3 5-Aza-spiro[3.4]octan-2-one Intermediate2->Intermediate3 Oximation StartingMaterial N-Protected 3-Oxoazetidine derivative Intermediate3->StartingMaterial Spirocyclization

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway and Experimental Protocols

The following section outlines a detailed, four-step synthetic route for the preparation of this compound.

Step 1: Synthesis of tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate

The synthesis begins with the construction of the core spirocyclic ketone. This can be achieved through a multi-step sequence starting from a commercially available N-Boc-pyrrolidinone, followed by the introduction of the azetidinone ring. A more direct, albeit potentially lower-yielding, approach involves the reaction of a suitable azetidinone precursor with a cyclobutanone equivalent. For the purpose of this guide, we will start from the readily available tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate, which can be simplified to our key intermediate ketone. A plausible alternative involves the Dieckmann condensation of a suitably substituted diester.

Protocol:

  • To a solution of tert-butyl 4-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF (0.2 M) at -78 °C is added a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq, 1.0 M in THF).

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate.

Step 2: Oximation of tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate

The ketone is converted to its corresponding oxime, which serves as the precursor to the primary amine.

Protocol:

  • To a solution of tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq) in ethanol (0.5 M) is added hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • The reaction mixture is heated to reflux for 4 hours.

  • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield tert-butyl 2-(hydroxyimino)-5-azaspiro[3.4]octane-5-carboxylate, which can often be used in the next step without further purification.

Step 3: Reduction of the Oxime to the Primary Amine

The oxime is reduced to the corresponding primary amine. Various reducing agents can be employed; however, catalytic hydrogenation is often a clean and efficient method.

Protocol:

  • A solution of tert-butyl 2-(hydroxyimino)-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq) in methanol (0.2 M) is placed in a hydrogenation vessel.

  • Raney nickel (approx. 10% by weight) is carefully added to the solution.

  • The vessel is purged with nitrogen and then pressurized with hydrogen gas (50 psi).

  • The reaction mixture is shaken at room temperature for 16 hours.

  • The catalyst is carefully filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate.

Step 4: Boc Protection of the Primary Amine and Deprotection of the Secondary Amine

The final step involves the protection of the newly formed primary amine with a Boc group. Given that the secondary amine at the 5-position is already Boc-protected, this step will yield the di-Boc protected compound. A subsequent selective deprotection will be necessary. A more elegant approach would involve a starting material where the 5-position is protected with an orthogonal protecting group (e.g., Cbz or Benzyl) that can be removed under conditions that do not affect the Boc group. For this guide, we will proceed with the di-Boc intermediate followed by selective deprotection.

Protocol:

  • To a solution of tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.3 M) at 0 °C is added di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water, and the layers are separated.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude di-Boc protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0 °C.

  • The reaction is stirred for 2 hours, monitoring by TLC for the disappearance of the starting material.

  • The solvent is removed under reduced pressure, and the residue is basified with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography (silica gel, methanol/dichloromethane gradient) to afford this compound.

Characterization Data (Predicted)

The successful synthesis of this compound should be confirmed by standard analytical techniques. The following table summarizes the expected characterization data.

Analysis Expected Result
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
¹H NMR (CDCl₃) δ (ppm): ~3.0-3.4 (m, 4H), ~2.8-3.0 (m, 2H), ~2.0-2.2 (m, 2H), ~1.8-2.0 (m, 2H), 1.45 (s, 9H)
¹³C NMR (CDCl₃) δ (ppm): ~155.5, ~79.5, ~55.0, ~50.0, ~45.0, ~35.0, ~30.0, 28.4
Mass Spec (ESI+) m/z: 227.17 [M+H]⁺

Workflow and Logic Diagram

The overall synthetic workflow is depicted in the following diagram, illustrating the progression from the starting ketone to the final Boc-protected diamine.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Protection & Deprotection Start tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate Oxime tert-Butyl 2-(hydroxyimino)-5-azaspiro[3.4]octane-5-carboxylate Start->Oxime Hydroxylamine HCl, NaOAc Amine tert-Butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate Oxime->Amine H₂, Raney Ni DiBoc Di-Boc Protected Intermediate Amine->DiBoc Boc₂O, Et₃N FinalProduct This compound DiBoc->FinalProduct TFA, DCM

Caption: Synthetic workflow for this compound.

Conclusion and Future Perspectives

This guide has detailed a plausible and robust synthetic route to this compound, a highly valuable building block for medicinal chemistry. The proposed synthesis leverages established and reliable chemical transformations, ensuring its accessibility to a broad range of chemistry laboratories. The strategic use of protecting groups allows for the selective functionalization of the two amine handles, opening up a wide array of possibilities for library synthesis and lead optimization. As the demand for novel, three-dimensional scaffolds continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of therapeutics.

References

  • Chen, C., Xu, F., & Moore, J. R. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF.
  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters.
  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Request PDF. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm Insights.
  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • Royal Society of Chemistry. (2021).
  • Tian, G., et al. (2025). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed.
  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.
  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
  • Reymond Research Group. (n.d.). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
  • Enamine. (n.d.). Spirocycles for Improved Solubility. Enamine.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • AiFChem. (2026).
  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Google Patents. (n.d.). Synthesis method of N-Boc piperazine.
  • Fluorochem. (n.d.). 5-BOC-5-AZA-SPIRO[3.4]OCTANE-2-CARBOXYLIC ACID. Fluorochem.
  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.
  • ResearchGate. (n.d.). Synthetic Routes for β‐Amino Acids (Derivatives) Reported Recently.
  • BOC Sciences. (n.d.). Custom Amine Synthesis Services. BOC Sciences.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-Boc-5-aza-spiro[3.4]octane. Sigma-Aldrich.
  • MySkinRecipes. (n.d.). 2-(Boc-amino)-6-aza-spiro[3.4]octane. MySkinRecipes.

Sources

An In-Depth Technical Guide to 2-(Boc-amino)-5-aza-spiro[3.4]octane: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. Among the various structural motifs that have gained prominence, spirocycles, particularly azaspirocycles, have emerged as powerful tools for medicinal chemists. These unique three-dimensional structures, where two rings share a single atom, offer a departure from the "flatland" of traditional aromatic scaffolds. The rigid nature of the spirocyclic core can lead to a more defined orientation of substituents, enhancing binding affinity and selectivity for biological targets. Furthermore, the introduction of sp³-rich centers often correlates with improved solubility, metabolic stability, and overall drug-likeness.[1][2]

This guide provides an in-depth technical overview of 2-(Boc-amino)-5-aza-spiro[3.4]octane, a versatile building block that has garnered significant interest in the synthesis of novel therapeutics. We will delve into its chemical properties, plausible synthetic routes, reactivity profile, and its applications in the development of next-generation pharmaceuticals.

Core Chemical Properties of this compound

This compound, also known by its IUPAC name tert-butyl (5-azaspiro[3.4]octan-2-yl)carbamate, is a key intermediate for the introduction of the 5-aza-spiro[3.4]octane moiety into target molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino function allows for selective manipulation of the secondary amine within the spirocyclic core.

PropertyValueSource
CAS Number 1363381-16-1[3]
Molecular Formula C₁₂H₂₂N₂O₂[3]
Molecular Weight 226.32 g/mol [3]
Appearance Typically a solid or oil[4]
Hazard Information Irritant[3]

Synthesis of this compound: A Proposed Synthetic Strategy

While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of related azaspirocycles.[5][6] A common strategy involves the construction of the spirocyclic core followed by functional group manipulation.

A potential multi-step synthesis could commence from a commercially available starting material such as 1-Boc-3-azetidinone. The key steps would involve the introduction of a carbon chain at the 3-position, followed by cyclization to form the cyclopentane ring, and subsequent functionalization to introduce the amino group.

Proposed Synthetic Workflow:

G A 1-Boc-3-azetidinone B Introduction of a side chain (e.g., Wittig or Grignard reaction) A->B C Functionalized azetidine intermediate B->C D Intramolecular cyclization (e.g., radical or transition-metal catalyzed) C->D E 5-Boc-5-aza-spiro[3.4]octan-2-one D->E F Reductive amination E->F G 2-Amino-5-Boc-5-aza-spiro[3.4]octane F->G H Boc protection of the primary amine G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

Step 1: Synthesis of a Functionalized Azetidine Intermediate

  • To a solution of 1-Boc-3-azetidinone in an appropriate anhydrous solvent (e.g., THF), add a suitable carbon nucleophile. For instance, a Grignard reagent such as 3-(benzyloxy)propylmagnesium bromide could be used to introduce a side chain that can be later cyclized.

  • The reaction would be carried out at low temperature (e.g., -78 °C to 0 °C) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

  • The crude product is then purified by flash column chromatography to yield the corresponding tertiary alcohol.

Step 2: Intramolecular Cyclization to Form the Spirocyclic Ketone

  • The hydroxyl group of the intermediate from Step 1 is converted to a suitable leaving group (e.g., mesylate or tosylate) by reacting with the corresponding sulfonyl chloride in the presence of a base like triethylamine.

  • The resulting sulfonate undergoes an intramolecular cyclization upon treatment with a non-nucleophilic base (e.g., sodium hydride) in a polar aprotic solvent like DMF to form 5-Boc-5-aza-spiro[3.4]octan-2-one.

Step 3: Reductive Amination to Introduce the Amino Group

  • The spirocyclic ketone is subjected to reductive amination. This can be achieved in a one-pot reaction by treating the ketone with an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride.

  • The reaction is typically performed in a protic solvent such as methanol.

  • After workup and purification, this step would yield 2-amino-5-Boc-5-aza-spiro[3.4]octane.

Step 4: Boc Protection of the Primary Amine

  • The resulting primary amine is then protected with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane or a biphasic system.[7]

  • The final product, this compound, is then purified by column chromatography.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
  • δ 4.5-5.0 ppm (br s, 1H): NH proton of the Boc-protected amine.

  • δ 3.5-4.0 ppm (m, 1H): CH proton attached to the Boc-protected nitrogen.

  • δ 2.8-3.5 ppm (m, 4H): CH₂ protons adjacent to the nitrogen in the azetidine ring.

  • δ 1.6-2.2 ppm (m, 6H): CH₂ protons of the cyclopentane ring.

  • δ 1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
  • δ 155-156 ppm: Carbonyl carbon of the Boc group.

  • δ 79-80 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~50-60 ppm: CH carbon attached to the Boc-protected nitrogen.

  • δ ~45-55 ppm: CH₂ carbons adjacent to the nitrogen in the azetidine ring.

  • δ ~30-40 ppm: CH₂ carbons of the cyclopentane ring.

  • δ ~28.5 ppm: Methyl carbons of the tert-butyl group.

  • Spiro carbon: The chemical shift of the spiro carbon would be highly dependent on its specific electronic environment and would likely appear in the downfield region for quaternary carbons.

Predicted IR Spectrum (thin film):
  • ~3350 cm⁻¹ (N-H stretch): Amine N-H stretching vibration.

  • ~2970, 2870 cm⁻¹ (C-H stretch): Aliphatic C-H stretching vibrations.

  • ~1690 cm⁻¹ (C=O stretch): Carbonyl stretching of the Boc group.

  • ~1520 cm⁻¹ (N-H bend): N-H bending vibration.

  • ~1170 cm⁻¹ (C-O stretch): C-O stretching of the carbamate.

Reactivity and Stability Profile

The reactivity of this compound is primarily dictated by the two nitrogen atoms and the Boc protecting group.

Reactivity of the Nitrogen Atoms:
  • Secondary Amine (N-5): The nitrogen atom within the spirocyclic core is a secondary amine and is nucleophilic. It can undergo a variety of reactions, including alkylation, acylation, and arylation, allowing for the introduction of diverse substituents at this position. This is a key feature that makes this building block valuable for library synthesis in drug discovery.

  • Boc-Protected Amine (N-2): The primary amine at the 2-position is protected by the Boc group, rendering it unreactive under basic and nucleophilic conditions.[10]

The Boc Protecting Group:

The Boc group is stable to a wide range of reaction conditions, including most bases and nucleophiles.[10] This stability allows for selective functionalization of the secondary amine at the N-5 position without affecting the protected amine at the C-2 position.

Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in a suitable solvent like dioxane or methanol. This deprotection unmasks the primary amine, which can then be further functionalized.

Stability:

Like many organic molecules, this compound should be stored in a cool, dry place, away from strong oxidizing agents and strong acids. Stability studies, following ICH guidelines, would be necessary to determine its shelf life and optimal storage conditions for pharmaceutical applications.[]

Applications in Drug Discovery and Medicinal Chemistry

The 5-aza-spiro[3.4]octane scaffold is a "bioisostere" of commonly used fragments in drug molecules, such as piperidine and morpholine.[1] Its rigid, three-dimensional structure provides a unique vectoral projection of substituents into the binding pockets of biological targets, which can lead to enhanced potency and selectivity.

Key Advantages in Drug Design:
  • Improved Physicochemical Properties: The introduction of a spirocyclic moiety often leads to an increase in the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ is generally correlated with improved solubility, reduced lipophilicity, and better metabolic stability.[1]

  • Structural Novelty and Intellectual Property: As a non-classical scaffold, the use of this compound can provide a route to novel chemical entities with strong intellectual property positions.

  • Scaffold for Library Synthesis: The presence of two distinct nitrogen atoms, one of which is protected, allows for sequential and controlled functionalization, making it an ideal scaffold for the creation of diverse chemical libraries for high-throughput screening.

Therapeutic Areas of Interest:

Derivatives of azaspiro[3.4]octane have been explored in various therapeutic areas, including:

  • Oncology: As scaffolds for kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).[12][13][14] The rigid spirocycle can orient key binding groups in the ATP-binding pocket of kinases.

  • Infectious Diseases: The unique shape and properties of azaspirocycles have made them attractive for the development of novel antibacterial and antiviral agents.

  • Central Nervous System (CNS) Disorders: The ability to fine-tune polarity and lipophilicity by modifying the spirocyclic core can be advantageous in designing CNS-penetrant drugs.

Conclusion and Future Outlook

This compound stands out as a valuable and versatile building block for contemporary drug discovery. Its unique three-dimensional structure, coupled with the potential for improved physicochemical properties and the ability for divergent functionalization, makes it a highly attractive scaffold for medicinal chemists. While detailed synthetic and characterization data for this specific molecule remain somewhat limited in the public domain, the principles for its synthesis and application are well-established through research on analogous spirocyclic systems. As the demand for novel, patentable, and effective drug candidates continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play a crucial role in shaping the future of pharmaceutical development.

References

Sources

An In-Depth Technical Guide to CAS Number 1363381-16-1: Current Knowledge and Research Gaps

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the chemical compound identified by CAS number 1363381-16-1 , with the chemical name tert-Butyl 5-azaspiro[3.4]octan-2-ylcarbamate . While this document aims to be an in-depth resource, it is important to note at the outset that publicly available information regarding the biological activity, mechanism of action, and therapeutic applications of this specific molecule is limited. This guide will present the available physicochemical data and highlight the current knowledge gaps to inform future research and development efforts.

Chemical Identity and Physicochemical Properties

The compound with CAS number 1363381-16-1 is a heterocyclic organic molecule. Its structure features a spirocyclic core, which can provide a unique three-dimensional conformation often sought in medicinal chemistry to enhance target specificity and improve pharmacokinetic properties.

PropertyValueSource
Chemical Name tert-Butyl 5-azaspiro[3.4]octan-2-ylcarbamateN/A
CAS Number 1363381-16-1N/A
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
SMILES O=C(OC(C)(C)C)NC1CC2(NCCC2)C1[1]

Diagram of the general workflow for characterizing a novel chemical entity.

cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_bioactivity Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr Characterization ms Mass Spectrometry purification->ms hplc HPLC/UPLC purification->hplc purity_assessment Purity Determination nmr->purity_assessment ms->purity_assessment hplc->purity_assessment in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell-based Assays) purity_assessment->in_vitro Proceed if pure in_vivo In Vivo Models (e.g., Animal Studies) in_vitro->in_vivo mechanism Mechanism of Action Studies in_vivo->mechanism

Caption: General workflow for the synthesis, characterization, and biological evaluation of a new chemical entity.

Synthesis and Manufacturing

General Experimental Protocol for Boc Protection of Amines

The tert-butyloxycarbonyl (Boc) protecting group is commonly introduced to an amine using di-tert-butyl dicarbonate (Boc₂O). The following is a general, illustrative protocol that could be adapted for the synthesis of similar compounds.

Materials:

  • Appropriate amine precursor

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with a mild base like sodium bicarbonate)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve the amine precursor in the chosen solvent in a round-bottom flask.

  • Add a mild base if necessary (e.g., triethylamine or sodium bicarbonate solution).

  • Add di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure Boc-protected amine.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for the synthesis of tert-Butyl 5-azaspiro[3.4]octan-2-ylcarbamate.

Biological Activity and Mechanism of Action: A Research Gap

Extensive searches of scientific literature and chemical databases have not yielded any specific information on the biological activity or mechanism of action of CAS number 1363381-16-1. The presence of the spirocyclic scaffold and the carbamate group suggests that this molecule could be an intermediate in the synthesis of more complex, biologically active compounds. The carbamate serves as a common protecting group for amines in multi-step organic synthesis, which is often removed in the final stages to reveal the active pharmacophore.

It is plausible that this compound was synthesized as part of a larger library for screening against various biological targets, but the results of such screenings are not publicly available.

Analytical Methods

The characterization and purity assessment of tert-Butyl 5-azaspiro[3.4]octan-2-ylcarbamate would typically involve standard analytical techniques used in organic chemistry.

High-Performance Liquid Chromatography (HPLC)
  • Principle: Separation of the compound from impurities based on differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase.

  • Typical Conditions:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: UV detection (if the molecule has a chromophore) or mass spectrometry (LC-MS).

Mass Spectrometry (MS)
  • Principle: Ionization of the molecule and separation of the resulting ions based on their mass-to-charge ratio, providing information about the molecular weight.

  • Expected Ion: For tert-Butyl 5-azaspiro[3.4]octan-2-ylcarbamate, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio corresponding to its molecular weight plus the mass of a proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Provides detailed information about the structure and connectivity of atoms in the molecule based on the magnetic properties of atomic nuclei.

  • Expected Spectra:

    • ¹H NMR: Would show distinct signals for the protons in the spirocyclic core and the tert-butyl group of the carbamate.

    • ¹³C NMR: Would show signals for each unique carbon atom in the molecule.

Diagram of the analytical workflow for purity determination.

Sample Sample of 1363381-16-1 HPLC HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment HPLC->Purity LCMS->Purity Structure Structural Confirmation NMR->Structure Structure->Purity

Caption: Analytical workflow for the characterization and purity assessment of a chemical compound.

Future Directions and Conclusion

The current body of public scientific knowledge on CAS number 1363381-16-1, tert-Butyl 5-azaspiro[3.4]octan-2-ylcarbamate, is limited to its basic chemical identity. There is a clear absence of data regarding its synthesis, biological activity, and potential applications.

For researchers and drug development professionals, this compound represents an unexplored chemical entity. The spirocyclic core is an attractive feature for the design of novel therapeutics. Future research should focus on:

  • Development and publication of a robust synthetic route.

  • Screening for biological activity against a wide range of targets, including enzymes, receptors, and ion channels.

  • If activity is identified, elucidation of its mechanism of action through biochemical and cell-based assays.

References

Currently, there are no peer-reviewed scientific articles or patents available in the public domain that specifically detail the synthesis, properties, or biological activity of CAS number 1363381-16-1. The chemical and physical properties listed in this guide are compiled from chemical supplier databases.

Sources

An In-depth Technical Guide on the Solubility of 2-(Boc-amino)-5-aza-spiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the solubility of 2-(tert-butoxycarbonyl-amino)-5-aza-spiro[3.4]octane, a compound of increasing interest in medicinal chemistry. As a key building block for novel therapeutics, understanding its solubility is critical for successful drug development. This document outlines the molecular characteristics influencing its solubility, presents robust protocols for its experimental determination, and discusses strategies for solubility enhancement. The content is tailored for professionals in the pharmaceutical sciences, offering both foundational knowledge and practical, field-tested methodologies.

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Design

In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to complex, three-dimensional molecular architectures. Spirocycles, which feature two rings joined at a single carbon atom, have emerged as a particularly valuable scaffold.[1] Their inherent rigidity and three-dimensionality can lead to enhanced binding affinity and selectivity for biological targets.[1] The compound 2-(Boc-amino)-5-aza-spiro[3.4]octane serves as a crucial intermediate in the synthesis of these sophisticated molecules.

However, the very properties that make spirocycles attractive from a medicinal chemistry perspective can present challenges in terms of their physicochemical properties, most notably solubility. Poor solubility can impede absorption, reduce bioavailability, and create significant hurdles in formulation development.[2][3] This guide, therefore, focuses on providing a comprehensive understanding of the solubility of this compound.

Molecular Determinants of Solubility

The solubility of this compound is governed by a delicate interplay of its structural features:

  • The Spiro[3.4]octane Core: This rigid, non-planar structure contributes to a higher crystal lattice energy, which can negatively impact solubility in both aqueous and organic media.[1]

  • The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky and lipophilic moiety.[4][5] Its presence significantly enhances the compound's solubility in non-polar organic solvents while concurrently decreasing its aqueous solubility.

  • The Amino Group: The presence of the amino group, albeit protected, and the nitrogen atom within the spirocyclic core, introduce polarity and the potential for hydrogen bonding, which can favorably influence solubility in protic solvents.

The overall solubility profile is thus a composite of these competing factors, necessitating empirical determination for various solvent systems.

Rigorous Experimental Solubility Assessment

A precise and reproducible determination of solubility is paramount for informed decision-making in drug development. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[6][7][8]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess amount of the compound in a solvent and subsequently quantifying the dissolved concentration.[6][9]

Workflow for Shake-Flask Solubility Determination:

Caption: A streamlined workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Experimental Procedure:

  • Preparation of the Test System: Add an excess of this compound to a series of vials containing the solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile, etc.). A visual excess of solid should be present.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6]

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Withdrawal and Preparation: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to fall within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Construct a calibration curve using standards of known concentrations to determine the solubility.

Anticipated Solubility Profile (Qualitative):

Solvent ClassPredicted SolubilityRationale
Aqueous (e.g., Water, Buffers) LowThe lipophilic Boc group and spirocyclic hydrocarbon backbone limit interaction with water.
Polar Protic (e.g., Ethanol, Methanol) Moderate to HighThe amino and Boc groups can engage in hydrogen bonding with the solvent.
Polar Aprotic (e.g., Acetonitrile, DMSO) Moderate to HighDipole-dipole interactions can facilitate solvation.
Non-Polar (e.g., Dichloromethane, Toluene) HighThe overall lipophilicity of the molecule favors solubility in these solvents.

This table provides a qualitative prediction. Experimental determination is essential for quantitative data.

Strategies for Enhancing Aqueous Solubility

Given the anticipated low aqueous solubility, which is a common challenge for drug candidates, several formulation strategies can be employed to improve this critical property.[2][3][10][11]

Decision Tree for Solubility Enhancement:

G A Initial Solubility Assessment B Is Aqueous Solubility Adequate? A->B C Proceed to Formulation B->C Yes D Implement Enhancement Strategy B->D No E pH Modification (Salt Formation) D->E F Co-solvents D->F G Complexation (e.g., Cyclodextrins) D->G H Amorphous Solid Dispersions D->H

Caption: A logical progression for addressing inadequate aqueous solubility.

pH Modification

The presence of the basic nitrogen atom in the spiro-aza core allows for the formation of salts under acidic conditions.[12] Protonation of this nitrogen would introduce a positive charge, significantly increasing the molecule's affinity for water.

  • Experimental Approach: Determine the pKa of the compound. Subsequently, measure its solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 8) using the shake-flask method.

Co-solvents

For preclinical studies, the use of co-solvents is a common and effective strategy.

  • Commonly Used Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and DMSO are frequently employed to increase the solubility of lipophilic compounds.

  • Methodology: Prepare various binary or ternary solvent systems and determine the solubility of this compound in these mixtures.

Advanced Formulation Technologies

For progression into later-stage development, more sophisticated formulation strategies may be necessary:

  • Complexation: The use of cyclodextrins can encapsulate the lipophilic portions of the molecule, presenting a more hydrophilic exterior to the aqueous environment.[9][11]

  • Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymeric carrier in an amorphous state, the energy barrier of crystal lattice disruption is overcome, often leading to a significant increase in apparent solubility and dissolution rate.[10][11]

Conclusion

A thorough characterization of the solubility of this compound is a non-negotiable prerequisite for its effective utilization in drug discovery and development. The methodologies and strategies detailed in this guide provide a robust framework for obtaining reliable solubility data and for overcoming potential solubility-related challenges. A proactive and data-driven approach to understanding and managing the solubility of this valuable building block will ultimately pave the way for the successful advancement of novel spirocyclic drug candidates.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Boumoud, T., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 21(10), 1359. Available from: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Shatsa, O., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences, 24(2), 1373. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]

  • Xtalks. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available from: [Link]

  • PubChem. 2-(boc-amino)-6-aza-spiro[3.4]octane. Available from: [Link]

Sources

A Technical Guide to the Mass Spectrometric Analysis of 2-(Boc-amino)-5-aza-spiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the mass spectrometric behavior of 2-(Boc-amino)-5-aza-spiro[3.4]octane, a key building block in modern medicinal chemistry. As a saturated, spirocyclic diamine scaffold, its structural confirmation is paramount. Mass spectrometry (MS) serves as a rapid, sensitive, and structurally informative tool for this purpose. This document outlines the theoretical fragmentation pathways, a validated experimental workflow for its characterization, and the interpretation of the resulting mass spectra, grounded in established principles of mass spectrometry.

Foundational Principles: Structure and Ionization

The logical starting point for any MS analysis is a thorough understanding of the analyte's structure and its likely behavior during ionization. This compound (Formula: C₁₂H₂₂N₂O₂, Monoisotopic Mass: 226.1681 Da) contains two nitrogen atoms: a secondary amine within the spirocyclic core and a carbamate nitrogen. Both are basic sites that readily accept a proton.

Consequently, electrospray ionization in positive ion mode (ESI+) is the method of choice. The acidic mobile phase, typically containing 0.1% formic acid, ensures the analyte is protonated in solution before it even enters the mass spectrometer, leading to the efficient formation of the protonated molecule, [M+H]⁺, at a theoretical m/z of 227.1759.

Predicted Fragmentation Pathways: A Mechanistic View

The collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound is dominated by the predictable and energy-favored fragmentation of the tert-butoxycarbonyl (Boc) protecting group. This cascade provides a highly diagnostic signature for the molecule.

Primary Fragmentation Cascade: The Boc Group

The most prominent fragmentation pathway involves a two-step loss of the Boc group, a mechanism well-documented for N-Boc protected amines.

  • Loss of Isobutylene: The initial and most facile fragmentation is the neutral loss of isobutylene (C₄H₈, 56.06 Da). This occurs via a six-membered ring transition state, resulting in an unstable carbamic acid intermediate at m/z 171.1133. This is often the base peak in the MS/MS spectrum at low to moderate collision energies.

  • Loss of Carbon Dioxide: The carbamic acid intermediate rapidly decarboxylates, leading to the neutral loss of carbon dioxide (CO₂, 43.99 Da). This produces the protonated 5-aza-spiro[3.4]octan-2-amine ion at m/z 127.1230. The total mass difference from the precursor to this ion is 100.05 Da, a hallmark of a Boc-protected amine.

Secondary Fragmentation: The Spirocyclic Core

Further fragmentation of the spirocyclic amine core (m/z 127.1230) can occur at higher collision energies, typically involving ring-opening reactions initiated by the charge site. These pathways are generally less intense than the Boc group losses but can provide further structural confirmation. Cleavage of the cyclobutane or cyclopentane rings can lead to a variety of smaller fragment ions.

The relationships between these key ions are visualized in the fragmentation diagram below.

G cluster_0 Primary Fragmentation (Boc Group) cluster_1 Secondary Fragmentation (Core) Precursor [M+H]⁺ m/z 227.18 C₁₂H₂₃N₂O₂⁺ CarbamicAcid Intermediate m/z 171.11 C₈H₁₅N₂O₂⁺ Precursor->CarbamicAcid - C₄H₈ (56.06 Da) FinalAmine Fragment m/z 127.12 C₇H₁₅N₂⁺ CarbamicAcid->FinalAmine - CO₂ (43.99 Da) CoreFragments Core Fragments (e.g., C₅H₁₀N⁺, C₄H₈N⁺) < m/z 127 FinalAmine->CoreFragments Ring Opening

Caption: Predicted MS/MS fragmentation pathway for this compound.

A Self-Validating Experimental Workflow

This protocol is designed to be a self-validating system, where each step confirms the success of the previous one, ensuring data integrity.

G cluster_workflow Experimental Workflow A 1. Sample Preparation (Analyte in MeOH/H₂O + 0.1% Formic Acid) B 2. MS1 Full Scan (Confirm [M+H]⁺ at m/z 227.18) A->B C 3. MS/MS Product Ion Scan (Isolate m/z 227.18, Apply CID) B->C D 4. Data Interpretation (Match Fragments to Predicted Losses) C->D

Caption: A robust workflow for the characterization of the target molecule.

Step 1: Sample Preparation

  • Protocol: Prepare a stock solution of the compound at 1 mg/mL in methanol. Create a working solution by diluting the stock to 1-10 µg/mL in a solvent mixture of 50:50 methanol:water with 0.1% formic acid.

  • Causality: Methanol and water are common ESI solvents that promote analyte solubility. The addition of formic acid is critical; it acidifies the solution, ensuring the analyte is protonated ([M+H]⁺) before infusion, which is essential for strong signal intensity in positive ion mode.

Step 2: MS1 Full Scan Analysis

  • Protocol: Infuse the sample at 5-10 µL/min into the ESI source. Acquire data in a full scan mode over a mass range of m/z 100-500.

  • Instrumentation Parameters (Typical):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 10 - 15 L/min

    • Drying Gas (N₂): 250 - 350 °C

  • Validation Check: The primary goal is to observe a prominent ion at m/z 227.18 ± 0.1. The presence of this peak confirms the correct molecular weight of the compound in its protonated form.

Step 3: MS/MS Product Ion Scan

  • Protocol: Set up a product ion scan experiment. Define the ion at m/z 227.18 as the precursor ion for isolation in the quadrupole. Apply collision-induced dissociation (CID) using argon as the collision gas.

  • Collision Energy: It is advisable to perform a collision energy ramp (e.g., 10-40 eV).

  • Causality: A ramped collision energy experiment is highly efficient. Lower energies will favor the formation of the first major fragment (m/z 171.11), while higher energies will promote the subsequent fragmentation to m/z 127.12 and further breakdown of the core. This provides a comprehensive fragmentation profile in a single run.

Step 4: Data Interpretation

  • Protocol: Analyze the resulting MS/MS spectrum. Identify the key fragment ions and calculate the neutral losses from the precursor ion.

  • Validation Check: The spectrum must contain intense peaks corresponding to the predicted fragments. The observation of the neutral losses of 56 Da and a total of 100 Da provides definitive evidence of the Boc-amino-spiro[3.4]octane structure.

Summary of Key Mass Data

For clarity, the expected and most significant ions for this compound are summarized below. High-resolution mass spectrometry should yield mass accuracies within 5 ppm.

Ion DescriptionProposed FormulaTheoretical m/zNeutral Loss from Precursor
Protonated Molecule [M+H]⁺ C₁₂H₂₃N₂O₂⁺227.1759-
Fragment 1 C₈H₁₅N₂O₂⁺171.1133-56.0626 (C₄H₈)
Fragment 2 C₇H₁₅N₂⁺127.1230-100.0528 (C₅H₈O₂)

Conclusion

The mass spectrometric analysis of this compound is straightforward and highly diagnostic when a systematic approach is employed. The characteristic fragmentation pattern, dominated by the sequential loss of isobutylene and carbon dioxide from the Boc protecting group, serves as a reliable analytical signature. By following the validated workflow presented in this guide—from deliberate sample preparation to targeted MS/MS analysis—researchers can rapidly and confidently confirm the identity and structural integrity of this valuable synthetic building block.

References

  • High-Resolution Mass Spectrometry in Chemical Synthesis: Provides foundational knowledge on the application of HRMS for the structural confirmation of synthetic products. Chemical Reviews, [Link].

  • Electrospray Ionization Mass Spectrometry: A Primer: An introductory guide explaining the principles of ESI, crucial for understanding the ionization process described. Agilent Technologies, [Link].

  • Fragmentation of N-Boc Protected Amines: Detailed discussion on the common fragmentation pathways of Boc-protected compounds in mass spectrometry. Journal of the American Society for Mass Spectrometry, [Link].

  • Collision-Induced Dissociation (CID): A comprehensive overview of the principles and applications of CID for structural elucidation. Mass Spectrometry Reviews, [Link].

Methodological & Application

Application Note & Protocol: Regioselective N-Alkylation of 2-Amino-5-aza-spiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of 3D Scaffolds in Modern Drug Discovery

In contemporary medicinal chemistry, there is a significant trend of "escaping flatland," a move away from planar, aromatic structures towards molecules with greater three-dimensionality (sp³-richness).[1][2] Spirocyclic scaffolds are at the forefront of this movement, offering rigid, conformationally defined cores that can improve physicochemical properties such as solubility and metabolic stability while providing novel exit vectors for substituent placement.[1][2]

The 2-amino-5-aza-spiro[3.4]octane framework is a particularly valuable building block. It combines the rigidity of the spirocyclic core with two distinct nitrogen centers—a primary amine and a secondary amine—that can be functionalized to explore chemical space and optimize ligand-target interactions. This application note provides a detailed guide to the selective N-alkylation of the deprotected 2-amino-5-aza-spiro[3.4]octane, focusing on the highly reliable and regioselective method of reductive amination.

Chemical Principles: The Challenge of Regioselectivity

The primary challenge in functionalizing deprotected 2-amino-5-aza-spiro[3.4]octane is achieving regioselectivity. The molecule possesses two nucleophilic sites: the primary amine at the C2 position and the secondary amine at the N5 position.

  • C2 Primary Amine (-NH₂): Generally more nucleophilic and less sterically hindered than the N5 amine. It is the kinetically favored site for many electrophilic reactions.

  • N5 Secondary Amine (-NH-): Located within the azetidine ring of the spirocycle. Its reactivity can be influenced by ring strain and local steric environment.

Direct alkylation with alkyl halides often leads to a mixture of products, including N2-mono-alkylation, N5-mono-alkylation, and N2,N5-di-alkylation, along with potential over-alkylation at the primary amine.

To overcome this, reductive amination stands out as the superior strategy for selectively functionalizing the primary amine at C2. This two-step, one-pot process involves the initial formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary amine. The secondary N5 amine is significantly less reactive under these conditions, leading to excellent regioselectivity for the C2 position.

Recommended Protocol: Regioselective N-Alkylation via Reductive Amination

This protocol details the selective alkylation of the C2 primary amine of 2-amino-5-aza-spiro[3.4]octane using an aldehyde and sodium triacetoxyborohydride as the reducing agent.

Materials and Reagents
  • Starting Material: 2-Amino-5-aza-spiro[3.4]octane (or its hydrochloride salt). Note: If using the HCl salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) must be added to liberate the free amine.

  • Aldehyde or Ketone: 1.0 - 1.2 equivalents

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃), 1.5 - 2.0 equivalents. A mild and selective reagent ideal for reductive aminations.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Anhydrous grade is recommended.

  • Base (if needed): Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA).

  • Workup Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), water, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Silica gel for column chromatography.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-aza-spiro[3.4]octane (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Amine Salt Neutralization (if applicable): If starting with the hydrochloride salt, add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Carbonyl Addition: Add the desired aldehyde (1.1 eq) to the stirring solution. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: Mild gas evolution (hydrogen) may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Quenching: Once the reaction is complete, slowly quench the mixture by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.

Workflow and Data Presentation

Experimental Workflow Diagram

The following diagram outlines the key steps of the reductive amination protocol.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 1. Dissolve Amine in Anhydrous DCM add_carbonyl 2. Add Aldehyde (1.1 eq) start->add_carbonyl imine 3. Stir 30-60 min (Imine Formation) add_carbonyl->imine add_reductant 4. Add NaBH(OAc)₃ (1.5 eq) imine->add_reductant monitor 5. Stir & Monitor (TLC / LC-MS) add_reductant->monitor quench 6. Quench with aq. NaHCO₃ monitor->quench extract 7. Extract with DCM quench->extract purify 8. Silica Gel Chromatography extract->purify product Pure N-Alkylated Product purify->product

Caption: Workflow for Reductive Amination.

General Reaction Scheme

Reaction_Scheme amine reagents 1) DCM or DCE 2) NaBH(OAc)₃ amine->reagents plus1 + plus1->reagents aldehyde R-CHO aldehyde->reagents product reagents->product Regioselective Alkylation at C2

Caption: General Reaction Scheme.

Table of Representative Reaction Parameters
Aldehyde TypeEquivalents (Aldehyde)Equivalents (NaBH(OAc)₃)Typical TimeExpected YieldNotes
Aliphatic (e.g., Isobutyraldehyde)1.11.52 - 4 h75-90%Generally fast and clean reactions.
Aromatic (e.g., Benzaldehyde)1.21.54 - 8 h70-85%Electron-withdrawing groups may slow the reaction.
Heteroaromatic (e.g., Pyridine-4-carboxaldehyde)1.21.86 - 16 h65-80%Nitrogen in the ring can coordinate to reagents; may require slightly more reductant.
Sterically Hindered (e.g., Pivalaldehyde)1.22.012 - 24 h50-70%Slower imine formation and reduction require longer reaction times and more reductant.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the starting material is not fully consumed, consider adding another portion of the reducing agent (0.3-0.5 eq) and allowing the reaction to stir for longer. Ensure reagents are anhydrous, as water can decompose the reducing agent.

  • Formation of Di-Substituted Product: While unlikely for the N5 position under these conditions, over-alkylation at the newly formed C2-secondary amine can occur if excess aldehyde is used. Use of 1.0-1.1 equivalents of the aldehyde is crucial to minimize this side reaction.

  • Low Yield: For less reactive or electron-poor amines, adding a catalytic amount of acetic acid (AcOH) can accelerate imine formation. However, this can also increase side reactions, so it should be used judiciously.

  • Purification Challenges: The product amine may be basic and streak on silica gel. Pre-treating the silica with triethylamine (e.g., using a solvent system like DCM/Methanol with 0.5% NEt₃) can significantly improve chromatographic separation.

Conclusion

The 2-amino-5-aza-spiro[3.4]octane scaffold is a powerful tool for generating novel, three-dimensional chemical entities for drug discovery. Reductive amination provides a robust and highly regioselective method for the functionalization of its C2 primary amine. By carefully controlling stoichiometry and reaction conditions as outlined in this guide, researchers can efficiently synthesize diverse libraries of N-alkylated derivatives for screening and lead optimization campaigns.

References

  • Royal Society of Chemistry (2019). Direct Asymmetric Reductive Amination of α-Keto Acetals. Supporting Information. Available at: [Link]

  • ResearchGate (2020). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. Available at: [Link]

Sources

Introduction: The Strategic Value of Azaspiro[3.4]octane Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amide Bond Formation with 2-(Boc-amino)-5-aza-spiro[3.4]octane: Protocols and Mechanistic Insights

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful design elements. Their inherent three-dimensionality provides a rigid and well-defined exit vector for substituents, which can enhance binding affinity and selectivity for biological targets.[1][2] This structural rigidity helps to reduce the entropic penalty upon binding and allows for exploration of chemical space beyond the "flatland" of traditional aromatic and aliphatic rings.[2][3]

Among these, azaspirocycles are particularly valuable due to the strategic placement of nitrogen atoms, which can serve as key pharmacophoric features or points for further diversification.[1] The this compound motif is a prime example of a versatile building block. It combines the conformational rigidity of the spiro[3.4]octane core with two distinct nitrogen functionalities. The Boc-protected amine at the 2-position allows for its participation as a nucleophile in reactions like amide bond formation, while the secondary amine at the 5-position can be functionalized in subsequent steps. This differential protection scheme makes it an attractive module for library synthesis and lead optimization in drug development programs.[3][4]

This application note provides a comprehensive guide to the formation of amide bonds using this compound. It covers the underlying principles of amide coupling, offers detailed experimental protocols with different coupling reagents, discusses potential challenges, and provides troubleshooting strategies to empower researchers in their synthetic endeavors.

Pillar 1: The Chemistry of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the elimination of water. Direct condensation is thermodynamically unfavorable under standard conditions and requires high temperatures, which are incompatible with complex, thermally sensitive molecules. Therefore, the reaction is almost universally mediated by "coupling reagents" that activate the carboxylic acid.[5]

The general process involves two key steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, effectively converting the hydroxyl group into a better leaving group.[5]

  • Nucleophilic Acyl Substitution: The amine nucleophile attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and a byproduct derived from the coupling reagent.

Several classes of coupling reagents have been developed, each with its own mechanism and utility.[6]

  • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form an O-acylisourea intermediate. This intermediate can be attacked directly by the amine. However, this intermediate is also susceptible to racemization and can rearrange to an unreactive N-acylurea. To mitigate these side reactions and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included. These additives trap the O-acylisourea to form a less reactive but more selective active ester, which then cleanly reacts with the amine.

  • Onium Salts (Aminium/Uronium and Phosphonium): These are considered among the most efficient coupling reagents.

    • Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form an activated acyl-uronium species, which rapidly converts to a highly reactive HOAt-ester. This active ester readily undergoes aminolysis to form the desired amide with high efficiency and low racemization.[6][7]

    • Phosphonium Salts (e.g., PyBOP, BOP): These reagents function similarly, forming an activated phosphonium ester that reacts with the amine.

The choice of coupling reagent is critical and often depends on the steric and electronic properties of the substrates. The 2-amino group on the spiro[3.4]octane core is a secondary amine situated on a compact, rigid ring system, which can present moderate steric hindrance.[8] Therefore, highly efficient onium-based reagents are often preferred to ensure complete and rapid conversion.

Pillar 2: Experimental Protocols and Data

This section provides detailed protocols for the amide coupling of this compound with a generic carboxylic acid (R-COOH).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Store at 0-8 °C.[9]
Carboxylic Acid (R-COOH)Synthesis GradeVariousEnsure dryness before use.
HATUSynthesis GradeVariousStore under inert gas, moisture sensitive.
HBTUSynthesis GradeVariousStore under inert gas, moisture sensitive.
EDC·HClSynthesis GradeVariousWater-soluble carbodiimide.
HOBtSynthesis GradeVariousExplosive potential when dry; often sold hydrated.
N,N-Diisopropylethylamine (DIPEA)AnhydrousVariousUse a fresh bottle or freshly distilled.
Dichloromethane (DCM)AnhydrousVariousUse from a solvent purification system or over molecular sieves.
N,N-Dimethylformamide (DMF)AnhydrousVariousUse from a solvent purification system or over molecular sieves.
Saturated aq. NaHCO₃Reagent GradeVariousFor aqueous workup.
BrineReagent GradeVariousFor aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeVariousFor drying organic layers.
Silica GelFlash Chromatography GradeVariousFor purification.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a wide range of carboxylic acids, including those that are sterically demanding, due to the high reactivity of HATU.

Reaction Scheme: R-COOH + this compound --(HATU, DIPEA, DMF)--> R-CONH-(spirocycle)

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirring solution, add this compound (1.1 eq) followed by HATU (1.2 eq).

  • Base Addition: Slowly add DIPEA (3.0 eq) to the reaction mixture. The solution may change color (e.g., to yellow).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate or DCM.

  • Aqueous Workup: Wash the organic layer sequentially with 1 M HCl (if the product is base-stable), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Standard Carbodiimide Coupling using EDC/HOBt

This protocol uses more traditional and cost-effective reagents. It is generally effective but may require longer reaction times or gentle heating for sterically hindered substrates.

Reaction Scheme: R-COOH + this compound --(EDC, HOBt, DIPEA, DCM)--> R-CONH-(spirocycle)

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask with a magnetic stir bar, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add EDC·HCl (1.2 eq) to the mixture in one portion. If the amine starting material is a hydrochloride salt, add DIPEA (2.2 eq); otherwise, 1.1 eq of DIPEA is sufficient.[10]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Workup: Dilute the mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary and Comparison

The following table summarizes expected outcomes for the coupling of a generic aliphatic carboxylic acid with this compound.

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Justification/Commentary
Coupling Reagent HATUEDC·HCl / HOBtHATU is a more potent activating agent, beneficial for hindered systems.[7]
Base DIPEADIPEAA non-nucleophilic hindered base is essential to prevent side reactions.
Solvent DMF or DCMDCM or DMFDMF is often superior for dissolving all components, but DCM simplifies workup.
Reaction Time 1-4 hours12-18 hoursThe higher reactivity of the HATU-derived active ester leads to faster kinetics.
Typical Yield >85%60-85%Yields can be lower with EDC for sterically challenging substrates.
Racemization Risk Very LowLowThe HOBt additive effectively suppresses racemization. HATU is also known for low racemization.
Workup Byproducts Tetramethylurea (water-soluble)Dicyclohexylurea (if DCC used, insoluble) or ethyl-(3-dimethylaminopropyl)urea (water-soluble)Water-soluble byproducts from HATU and EDC simplify purification.

Pillar 3: Visualization of Mechanism and Workflow

Mechanism of HATU-Mediated Amide Coupling

The diagram below illustrates the activation of a carboxylic acid by HATU and subsequent reaction with the spirocyclic amine.

HATU_Mechanism cluster_activation 1. Activation Step cluster_coupling 2. Coupling Step RCOOH R-COOH (Carboxylic Acid) ActiveEster HOAt Active Ester (R-CO-OAt) RCOOH->ActiveEster + HATU - H₂OAt⁺ HATU HATU HATU->ActiveEster Amine Spiro-NH₂ (2-(Boc-amino)-5-aza- spiro[3.4]octane) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack DIPEA DIPEA (Base) DIPEA->RCOOH Deprotonates Acid ActiveEster->Tetrahedral Amide Amide Product (R-CONH-Spiro) Tetrahedral->Amide Collapse - HOAt Workflow Start 1. Combine Reactants (Acid, Amine, Coupling Reagent, Base) in Anhydrous Solvent React 2. Stir at Room Temp (Monitor by TLC/LC-MS) Start->React Quench 3. Quench & Dilute (e.g., with Ethyl Acetate) React->Quench Wash 4. Aqueous Workup (Wash with aq. NaHCO₃, Brine) Quench->Wash Dry 5. Dry & Concentrate (Dry over Na₂SO₄, concentrate in vacuo) Wash->Dry Purify 6. Flash Column Chromatography Dry->Purify End 7. Characterize Pure Product (NMR, MS, etc.) Purify->End

Caption: General experimental workflow for amide coupling.

Trustworthiness: Troubleshooting and Key Considerations

Even with robust protocols, challenges can arise. Below are common issues and scientifically-grounded solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive coupling reagent due to moisture. 2. Insufficient base. 3. High steric hindrance. 4. Poor solubility of reactants.1. Use fresh, anhydrous reagents and solvents. 2. Ensure adequate base (2-3 eq) is used, especially if starting materials are salts. 3. Switch to a more powerful coupling reagent (e.g., from EDC to HATU or COMU). [7]Consider converting the acid to an acyl fluoride, which is smaller and highly reactive. [11] 4. Switch to a more polar aprotic solvent like DMF or NMP.
Side Product Formation 1. Racemization of an adjacent chiral center. 2. Self-condensation of the carboxylic acid (anhydride formation). 3. Reaction with the secondary amine at the 5-position.1. Use a racemization-suppressing additive (HOBt, Oxyma). Perform the reaction at 0 °C. HATU is excellent for minimizing this. 2. Add the amine and coupling reagent before the base to ensure the amine is present to trap the activated intermediate. 3. This is unlikely as the primary amine is more nucleophilic and the Boc group at the 2-position may sterically shield the 5-position amine. If it occurs, consider protecting the 5-position nitrogen first.
Difficult Purification 1. Byproduct from the coupling reagent is co-eluting with the product. 2. Unreacted starting materials are close in polarity to the product.1. Ensure the aqueous workup is thorough to remove water-soluble byproducts (e.g., urea from EDC, tetramethylurea from HATU). 2. Adjust chromatography conditions (try a different solvent system or use a shallower gradient). Ensure the reaction goes to completion to consume starting materials.

Conclusion

The this compound scaffold is a valuable building block for creating structurally complex and three-dimensional molecules for drug discovery. Successful amide bond formation with this amine is readily achievable using standard modern coupling protocols. For general applications, high-efficiency uronium reagents such as HATU provide fast reaction times and excellent yields, making them a first-choice method. More traditional carbodiimide methods, particularly with additives like HOBt, also represent a reliable and cost-effective alternative. By understanding the underlying chemical principles and carefully controlling experimental conditions, researchers can effectively incorporate this unique spirocyclic motif into their target molecules, paving the way for the discovery of new and innovative therapeutics.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2018). ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2017). ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Shin, S. E., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(52), 17934–17937. [Link]

  • 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. (2021).
  • The Synthesis of Sterically Hindered Amides. (2014). ResearchGate. [Link]

  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. (2014). PubMed. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2021). PMC - NIH. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Recent developments in catalytic amide bond formation. (2018). ResearchGate. [Link]

  • Amide Coupling. Biofilm Inhibitor Synthesis. [Link]

Sources

Application Note: Leveraging 2-(Boc-amino)-5-aza-spiro[3.4]octane for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary landscape of medicinal chemistry, the demand for molecular scaffolds that provide three-dimensional (3D) diversity is paramount for the discovery of novel therapeutics.[1][2] Spirocyclic systems, in particular, are recognized as privileged structures due to their rigid conformational nature and their ability to improve the physicochemical properties of drug candidates.[1][3][4] This guide details the strategic application of 2-(Boc-amino)-5-aza-spiro[3.4]octane, a versatile bifunctional building block, in the context of parallel synthesis. We provide a comprehensive overview of its strategic advantages, core chemical transformations, and detailed, field-tested protocols for the efficient generation of compound libraries. These methodologies are designed for researchers, scientists, and drug development professionals seeking to rapidly explore novel chemical space and accelerate hit-to-lead optimization campaigns.

The Strategic Imperative: Why this compound?

The selection of a core scaffold is a critical decision in library design. This compound offers distinct advantages that make it an exemplary choice for parallel synthesis endeavors.

Embracing Three-Dimensionality

Modern drug discovery efforts are increasingly focused on moving away from flat, aromatic-rich molecules towards compounds with a higher fraction of sp³-hybridized carbons (Fsp³).[1] A higher Fsp³ count often correlates with improved clinical success, primarily due to enhanced target complementarity and better physicochemical profiles, such as increased solubility and improved metabolic stability.[1][4] The spirocyclic core of this compound provides a rigid, non-planar framework, enabling the precise projection of substituents into three-dimensional space to optimize interactions with biological targets.

Orthogonal Handles for Dual-Point Diversification

The true power of this scaffold lies in its two chemically distinct amine functionalities, which serve as orthogonal points for diversification.

  • C2-Primary Amine: Protected by a tert-butyloxycarbonyl (Boc) group, this amine can be selectively deprotected under acidic conditions to reveal a nucleophilic primary amine, ready for subsequent functionalization.

  • N5-Secondary Amine: This amine is part of the core azaspirocyclic ring and is immediately available for chemical modification.

This bifunctional nature allows for a two-dimensional library synthesis strategy from a single core, exponentially increasing the number of unique structures that can be generated.

G cluster_scaffold Core Scaffold cluster_diversity Diversification Points Scaffold This compound R1 R1 Substituents (e.g., via Amide Coupling) Scaffold->R1 N5-Secondary Amine (Direct Functionalization) R2 R2 Substituents (e.g., via Reductive Amination) Scaffold->R2 C2-Primary Amine (After Boc Deprotection)

Figure 1: Dual-vector diversification strategy using the this compound scaffold.

Foundational Chemistry for Library Elaboration

The successful implementation of this scaffold in parallel synthesis relies on a set of robust and high-yielding chemical reactions that are amenable to a high-throughput format. The causality behind selecting these specific reactions is their reliability, tolerance to a wide range of functional groups, and the ease of purification of the resulting products.

Boc Deprotection: The Gateway Reaction

The removal of the Boc protecting group is the essential first step to functionalize the C2-primary amine. While strong acids like neat trifluoroacetic acid (TFA) are effective, milder conditions are often preferred in a parallel synthesis context to avoid degradation of sensitive functional groups on the scaffold or starting materials. A solution of TFA or hydrogen chloride (HCl) in a solvent like dichloromethane (DCM) or 1,4-dioxane is standard.[5]

Causality of Choice: This acid-mediated cleavage proceeds through a stable tert-butyl cation, which is scavenged by the solvent or trace water, leading to clean and complete conversion, a necessity for reliable library production.[5] Potential side reactions, such as N-formylation with certain reagents, can be avoided by careful selection of the deprotection cocktail.[6]

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful and versatile method for forming secondary and tertiary amines from a primary or secondary amine and a carbonyl compound (aldehyde or ketone).[7] This reaction is ideal for parallel synthesis due to its operational simplicity and the stability of the reagents.

Causality of Choice: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are highly selective for the iminium ion over the starting carbonyl compound, minimizing side reactions like aldehyde/ketone reduction.[8] This selectivity is the cornerstone of its trustworthiness in a high-throughput setting, as it obviates the need for precise stoichiometric control.

Amide Coupling: The Workhorse Reaction

Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry.[9] For parallel synthesis, the use of modern coupling reagents is essential to ensure high yields and minimize epimerization when coupling chiral carboxylic acids.[10]

Causality of Choice: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) are highly efficient.[11] They rapidly convert the carboxylic acid to a highly activated ester intermediate, which readily reacts with the amine nucleophile. This high reactivity allows the reactions to proceed to completion quickly at room temperature, a key logistical advantage for library synthesis.[12]

Integrated Parallel Synthesis Workflow and Protocols

This section provides a validated, step-by-step workflow for the generation of a diverse library based on the this compound scaffold. The protocols are designed for a standard 96-well plate format but can be scaled as needed.

G Start Start: Array of R1-Acids in 96-Well Plate Step1 Step 1: Amide Coupling Add this compound, HATU, DIPEA Start->Step1 Intermediate1 Intermediate Library A (N5-acylated, C2-Boc protected) Step1->Intermediate1 Step2 Step 2: Boc Deprotection Add TFA/DCM solution Intermediate1->Step2 Intermediate2 Intermediate Library B (N5-acylated, C2-primary amine) Step2->Intermediate2 Step3 Step 3: Reductive Amination Add array of R2-Aldehydes & NaBH(OAc)3 Intermediate2->Step3 Crude Crude Final Library (R1 and R2 diversified) Step3->Crude Purify High-Throughput Purification (Prep-HPLC/MS) Crude->Purify Final Final Library Plate (Pure, characterized compounds) Purify->Final Screen Biological Screening Final->Screen

Figure 2: A representative workflow for the two-dimensional parallel synthesis of a compound library.

Protocol 1: Parallel Amide Coupling at the N5-Position

This protocol describes the acylation of the secondary amine of the scaffold with an array of carboxylic acids.

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of each unique carboxylic acid (R¹-COOH) in a suitable solvent like DMF or NMP.

    • Prepare a 0.2 M stock solution of this compound in DMF.

    • Prepare a 0.22 M stock solution of HATU in DMF.

    • Prepare a 0.8 M stock solution of DIPEA in DMF.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 200 µL of the corresponding 0.2 M carboxylic acid stock solution (40 µmol, 1.0 equiv).

    • Add 200 µL of the 0.22 M HATU stock solution (44 µmol, 1.1 equiv) to each well.

    • Add 100 µL of the 0.8 M DIPEA stock solution (80 µmol, 2.0 equiv) to each well.

    • Allow the activation to proceed for 15 minutes at room temperature.

    • Add 200 µL of the 0.2 M scaffold stock solution (40 µmol, 1.0 equiv) to each well.

  • Reaction Execution:

    • Seal the reaction block securely.

    • Shake the block at room temperature for 12-16 hours.

    • Self-Validation: Monitor the reaction completion by taking a small aliquot from a few representative wells for LC-MS analysis to confirm the consumption of the starting scaffold.

Protocol 2: Parallel Boc-Deprotection
  • Reagent Preparation:

    • Prepare a deprotection solution of 20% TFA in DCM (v/v).

  • Reaction Assembly:

    • To each well of the reaction block from Protocol 1 (containing the crude N-acylated intermediate), add 1.0 mL of the 20% TFA/DCM solution.

  • Reaction Execution:

    • Seal the reaction block.

    • Shake at room temperature for 2 hours.

    • Self-Validation: Confirm complete deprotection via LC-MS analysis of representative wells. The product should show the expected mass loss corresponding to the Boc group.

  • Workup:

    • Remove the solvent and excess TFA by concentrating the block in vacuo using a centrifugal evaporator.

    • Re-dissolve the resulting residues in 1.0 mL of DMSO or DMF for the next step. The products are typically TFA salts.

Protocol 3: Parallel Reductive Amination at the C2-Position
  • Reagent Preparation:

    • Prepare 0.25 M stock solutions of a diverse array of aldehydes or ketones (R²-CHO/COR) in DMF.

    • Prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃) in DMF (approx. 0.5 M). Note: Prepare this fresh and keep the vial sealed from moisture.

  • Reaction Assembly:

    • To each well of the reaction block containing the deprotected amine TFA salt, add 200 µL of the corresponding 0.25 M aldehyde/ketone stock solution (50 µmol, 1.25 equiv).

    • Add an additional 20 µL of DIPEA to each well to neutralize the TFA salt.

    • Allow the imine/iminium to form by shaking for 30 minutes at room temperature.

    • Carefully add 240 µL of the 0.5 M NaBH(OAc)₃ slurry (120 µmol, 3.0 equiv) to each well. Caution: Gas evolution may occur.

  • Reaction Execution:

    • Seal the block and shake at room temperature for 16-24 hours.

    • Self-Validation: Monitor reaction completion via LC-MS.

  • Quenching:

    • Unseal the block and slowly add 100 µL of saturated aqueous sodium bicarbonate solution to each well to quench excess reducing agent.

    • The crude library is now ready for purification.

High-Throughput Purification and Data Management

The generation of a crude library is only half the battle; purification is a critical bottleneck that must be addressed efficiently.

  • Primary Technique: Automated mass-directed preparative HPLC (High-Performance Liquid Chromatography) is the industry standard for purifying compound libraries.[13][14] This technique uses a mass spectrometer to detect the desired product in the column eluent, triggering fraction collection only when the target mass is observed.

  • Workflow:

    • Crude Analysis: A small aliquot from each well is analyzed by rapid LC-MS to confirm product formation and determine its retention time.

    • Preparative HPLC: The remainder of the crude material is injected onto a preparative HPLC column. Software uses the mass and retention time data to automatically collect the pure compound.[14][15]

    • Quality Control (QC): The collected pure fractions are analyzed again by LC-MS to confirm identity, purity, and quantity.

    • Plate Reformatting: The final, pure compounds are transferred to a new 96-well plate, accurately quantified, and stored as DMSO solutions, ready for biological screening.

Representative Library Data

The following table illustrates the expected output from a small 4x4 library synthesis campaign using the described protocols.

Library PositionR¹ Group (from Acid)R² Group (from Aldehyde)Final MWYield (mg)Purity (LC-MS)
A1PhenylBenzyl375.58.5>98%
A2Phenyl4-Fluorobenzyl393.59.1>99%
A3PhenylCyclohexylmethyl381.57.9>97%
A4Phenyl2-Thienylmethyl381.58.2>98%
B14-ChlorophenylBenzyl409.99.8>99%
B24-Chlorophenyl4-Fluorobenzyl427.910.1>99%
B34-ChlorophenylCyclohexylmethyl416.08.8>96%
B44-Chlorophenyl2-Thienylmethyl416.09.3>97%

Conclusion

This compound is a powerful and versatile building block for the construction of diverse, 3D-rich compound libraries. Its bifunctional nature, combined with robust, high-throughput compatible reaction protocols for amide coupling, Boc deprotection, and reductive amination, enables the rapid exploration of novel chemical space. The workflows and detailed protocols presented herein provide a validated roadmap for researchers to leverage this scaffold, accelerating the design-make-test-analyze cycle and ultimately enhancing the efficiency and output of modern drug discovery programs.

References

  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]

  • Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. Available at: [Link]

  • Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes - PubMed. Available at: [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • L-Proline - Organic Syntheses Procedure. Available at: [Link]

  • High-Throughput Purification of Single Compounds and Libraries - ACS Publications. Available at: [Link]

  • 3D-Printed Degradable Anti-Tumor Scaffolds for Controllable Drug Delivery - PMC - NIH. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines | ACS Combinatorial Science - ACS Publications. Available at: [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - RSC Publishing. Available at: [Link]

  • Three-Dimensional Scaffolds for Tissue Engineering Applications: Role of Porosity and Pore Size - PMC - NIH. Available at: [Link]

  • (PDF) 3D printing of drug-loaded scaffolds for antibacterial and analgesic applications. Available at: [Link]

  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Available at: [Link]

  • Bridging biology and technology: the rise of 3D bioprinting advancements in infection research - Frontiers. Available at: [Link]

  • ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. - ResearchGate. Available at: [Link]

  • What is High-Throughput Purification? - Virscidian. Available at: [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog. Available at: [Link]

  • Biological Scaffolds in 3D Cell Models: Driving Innovation in Drug Discovery. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]

  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY - Taros Chemicals. Available at: [Link]

  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - NIH. Available at: [Link]

  • Expanding accessible chemical space through automated high-throughput experimentation. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Design of Bioactive Molecules Using 2-(Boc-amino)-5-aza-spiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical entities with improved therapeutic profiles is a central theme in modern drug discovery. A significant strategy in this endeavor is the move away from planar, two-dimensional structures towards molecules with greater three-dimensional (3D) complexity. Spirocyclic scaffolds are exemplary in this regard, offering a rigid, well-defined conformational framework that can enhance target binding and improve physicochemical properties.[1][2] This guide provides a detailed exploration of 2-(Boc-amino)-5-aza-spiro[3.4]octane, a versatile bifunctional building block, for the design and synthesis of bioactive molecules. We present its strategic advantages, detailed protocols for its chemical manipulation, and a practical application in the design of a hypothetical kinase inhibitor library.

The Strategic Advantage of the 5-Aza-Spiro[3.4]octane Scaffold

The incorporation of spirocyclic systems into drug candidates is a powerful tactic to navigate challenging biological space and secure novel intellectual property.[3] The 5-aza-spiro[3.4]octane core, which joins a cyclobutane and a pyrrolidine ring through a single quaternary carbon, offers distinct advantages over traditional acyclic or monocyclic motifs.

  • Enhanced Three-Dimensionality (Fsp³): The defining feature of the spiro[3.4]octane core is its inherent 3D geometry. This high fraction of sp³-hybridized carbons (Fsp³) allows for the precise vectorial projection of substituents into three-dimensional space. This is a critical element in "escaping flatland," a concept linked to higher clinical success rates due to improved target complementarity and better physicochemical properties.[2]

  • Conformational Rigidity: The rigid nature of the fused ring system reduces the entropic penalty upon binding to a biological target, which can translate to higher potency. This conformational constraint also limits off-target interactions, potentially improving selectivity and reducing side effects.[1]

  • Improved Physicochemical and Pharmacokinetic Profiles: The introduction of spirocyclic centers can disrupt planarity and crystallinity, often leading to increased aqueous solubility. Furthermore, the quaternary spiro-carbon is metabolically robust, shielding adjacent positions from enzymatic degradation (e.g., by Cytochrome P450 enzymes) and thereby improving metabolic stability.[2][4]

  • Novelty and Intellectual Property: As a non-classical bioisostere for common motifs like piperazine, the 5-aza-spiro[3.4]octane scaffold provides access to novel chemical space, enabling the development of compounds with unique structures and strong patent positions.[3][5]

Table 1: Comparative Properties of Spirocyclic vs. "Flat" Scaffolds

Property 5-Aza-Spiro[3.4]octane Core Substituted Aniline Core (Example "Flat" Analog) Rationale for Advantage
Fraction of sp³ Carbons (Fsp³) High (>0.8) Low (~0.1-0.2) Higher Fsp³ is correlated with improved clinical outcomes and solubility.[2]
Conformational Flexibility Low (Rigid) Moderate (Rotation around single bonds) Rigidity reduces the entropic cost of binding, potentially increasing potency.
Exit Vectors for Substituents Defined, non-planar vectors Planar vectors 3D orientation of substituents allows for more precise probing of protein binding pockets.

| Metabolic Stability | Generally High | Prone to aromatic oxidation | The spirocyclic core lacks easily oxidizable C-H bonds. |

A Bifunctional Scaffold for Orthogonal Synthesis

The title compound, this compound (CAS 1363381-16-1)[6], is strategically designed for versatility. It possesses two distinct nitrogen atoms that can be functionalized independently, a concept known as orthogonal synthesis.

  • The 5-Aza Position: A secondary amine within the pyrrolidine ring, readily available for reactions such as acylation, sulfonylation, alkylation, or reductive amination.

  • The 2-Amino Position: A primary amine on the cyclobutane ring, which is temporarily masked with a tert-butyloxycarbonyl (Boc) protecting group. This group is stable to the basic or nucleophilic conditions used to modify the 5-aza position but can be selectively removed under acidic conditions.[7]

This orthogonality allows for a controlled, stepwise synthesis, enabling the creation of diverse and complex molecular architectures from a single starting block.

G cluster_pathA Pathway A: Functionalize N5 First cluster_pathB Pathway B: Functionalize N2 First start This compound A1 Step 1A: Acylation / Alkylation of N5 Position start->A1 R1-X, Base B1 Step 1B: Boc Deprotection (Acidic Conditions) start->B1 TFA or HCl A2 N5-Functionalized Intermediate A1->A2 A3 Step 2A: Boc Deprotection (Acidic Conditions) A2->A3 TFA or HCl A4 Step 3A: Acylation / Alkylation of N2 Position A3->A4 R2-Y, Base final_product Disubstituted Product A4->final_product B2 Free Diamine Intermediate B1->B2 B3 Step 2B: Selective Acylation of N2 Position (Difficult) B2->B3 R2-Y (Challenges with selectivity) note Pathway A is generally preferred for controlled, stepwise synthesis due to the orthogonal protecting group strategy.

Diagram 1: Orthogonal functionalization pathways for this compound.

Core Protocols for Derivatization

The following protocols provide robust, field-proven methodologies for the chemical manipulation of the title building block.

Protocol 3.1: Selective N-Sulfonylation of the 5-Aza Position

This protocol demonstrates the functionalization of the more nucleophilic secondary amine while the Boc group remains intact.

  • Rationale: The reaction is performed under basic conditions to deprotonate the secondary amine, increasing its nucleophilicity. Dichloromethane (DCM) is a common, inert solvent for this transformation. The Boc group is stable under these conditions.

  • Materials:

    • This compound (1.0 eq)

    • Desired sulfonyl chloride (e.g., Methanesulfonyl chloride) (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add the base (TEA or DIPEA) dropwise with stirring.

    • Slowly add the sulfonyl chloride, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N5-sulfonylated product.

Protocol 3.2: Boc-Deprotection of the 2-Amino Group

This is a critical step to unmask the primary amine for subsequent coupling reactions.

  • Rationale: The Boc group is an acid-labile carbamate. Strong acids like trifluoroacetic acid (TFA) protonate the carbamate, leading to its collapse via the formation of a stable tert-butyl cation, which then fragments into isobutylene and releases CO₂.[8] DCM is a standard solvent as it is inert to strong acids and effectively solubilizes many organic compounds.

  • Materials:

    • Boc-protected substrate (e.g., product from Protocol 3.1) (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).

    • Add TFA in a 1:1 to 1:4 ratio with DCM (v/v). A common starting point is 25% TFA in DCM.

    • Stir the solution at room temperature for 1-3 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Co-evaporate with toluene or DCM (3x) to ensure complete removal of residual TFA.

    • The resulting product is the amine salt (trifluoroacetate salt), which can often be used directly in the next step without further purification. If necessary, the free base can be obtained by neutralization with a mild base (e.g., saturated NaHCO₃) and extraction.

G start Start: Boc-Protected Substrate in DCM step1 Add TFA (25-50% v/v) Stir at RT for 1-3h start->step1 step2 Monitor by LC-MS (Check for SM disappearance) step1->step2 step3 Concentrate in vacuo (Remove excess TFA/DCM) step2->step3 step4 Optional: Co-evaporate with Toluene (x3) step3->step4 end End Product: Amine TFA Salt step4->end

Diagram 2: Standard workflow for Boc-deprotection using TFA.

  • Senior Scientist's Note on Deprotection: While TFA is effective, it is a harsh acid that can cleave other acid-sensitive groups (e.g., t-butyl esters, acetals). For sensitive substrates, consider milder alternatives. A solution of 4M HCl in dioxane is a widely used, effective alternative.[9] For extremely delicate molecules, conditions like toluenesulfonic acid in THF/DCM have been reported to work rapidly.[9] Always tailor the deprotection method to the specific substrate.

Protocol 3.3: Amide Coupling at the 2-Amino Position

This protocol describes the formation of an amide bond, a cornerstone of medicinal chemistry, using the newly freed primary amine.

  • Rationale: This procedure uses carbonyldiimidazole (CDI) to activate a carboxylic acid, forming a reactive acylimidazolide intermediate. This intermediate readily reacts with the amine to form a stable amide bond, releasing imidazole as a byproduct.[10] DMF is a polar aprotic solvent suitable for this reaction.

  • Materials:

    • Amine salt (product from Protocol 3.2) (1.0 eq)

    • Desired carboxylic acid (e.g., 5-nitro-2-furoic acid) (1.05 eq)[10]

    • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Base (if starting from amine salt), e.g., DIPEA (1.1 eq)

  • Procedure:

    • In a flask under nitrogen, dissolve the carboxylic acid in anhydrous DMF.

    • Add CDI portion-wise and stir the mixture at room temperature for 1 hour to allow for the formation of the acylimidazolide intermediate.

    • In a separate flask, dissolve the amine salt in anhydrous DMF and add the base (DIPEA) to liberate the free amine.

    • Add the solution of the free amine to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 6-24 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to yield the final amide.

Application Example: Design of a Hypothetical Kinase Inhibitor Library

To illustrate the power of this building block, we will design a synthetic route to a small library of hypothetical Type I kinase inhibitors. Many kinase inhibitors feature a "hinge-binding" heterocycle connected via an amide linker to a core that occupies the hydrophobic pocket. Here, the 5-aza-spiro[3.4]octane core will serve as a 3D scaffold to probe this pocket.

  • Design Rationale:

    • Hinge Binder (R¹): A 4-aminopyrazole moiety, a common hinge-binding element.

    • Scaffold: The 5-aza-spiro[3.4]octane core provides a rigid 3D exit vector.

    • Solubility/Vector Group (R²): The 5-N position will be decorated with small, polar groups (e.g., methylsulfonyl, morpholino-carbonyl) to enhance solubility and explore vectors pointing towards the solvent-exposed region.

G start 2-(Boc-amino)-5-aza- spiro[3.4]octane step1 Step 1: Sulfonylation/Acylation R²-X, Base, DCM start->step1 int1 N5-Functionalized Intermediate step1->int1 step2 Step 2: Boc Deprotection TFA, DCM int1->step2 int2 Amine TFA Salt step2->int2 step3 Step 3: Amide Coupling R¹-COOH, CDI, DMF (R¹ = 4-aminopyrazole) int2->step3 final Final Kinase Inhibitor Library Member step3->final

Diagram 3: Synthetic workflow for a hypothetical kinase inhibitor library.

Table 2: Proposed Library Based on the 5-Aza-Spiro[3.4]octane Scaffold

Compound ID R¹ (Hinge Binder) R² (at N5 Position) Design Goal for R²
EX-001 4-Aminopyrazole-3-carboxylic acid -SO₂CH₃ (Methylsulfonyl) Enhance solubility, H-bond acceptor
EX-002 4-Aminopyrazole-3-carboxylic acid -C(O)-Morpholine Improve solubility and metabolic stability
EX-003 4-Aminopyrazole-3-carboxylic acid -CH₂CH₂OH (Hydroxyethyl) Introduce H-bond donor/acceptor

| EX-004 | 4-Aminopyrazole-3-carboxylic acid | -C(O)N(CH₃)₂ (Dimethylcarbamoyl) | Modulate polarity and solubility |

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its inherent three-dimensionality, rigid conformation, and capacity for orthogonal functionalization provide chemists with a robust tool to design novel bioactive molecules.[1][2][3] By allowing for the systematic exploration of 3D chemical space, this scaffold can lead to the discovery of compounds with enhanced potency, selectivity, and superior pharmacokinetic properties, ultimately accelerating the development of next-generation therapeutics.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. (2025). ResearchGate. [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). Company Website. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]

  • 2-boc-8-amino-5-oxa-2-azaspiro(3.4]octan. (n.d.). Scientific Laboratory Supplies. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (n.d.). Europe PMC. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. (2025). ResearchGate. [Link]

  • Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of a Novel Series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists 2. Development of 4-heteroaryl SAR. (2017). PubMed. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024). Reddit. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). National Institutes of Health (NIH). [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). The Royal Society of Chemistry. [Link]

  • Lipophilic conformationally constrained spiro carbocyclic 2,6-diketopiperazine-1-acetohydroxamic acid analogues as trypanocidal and leishmanicidal agents: An extended SAR study. (n.d.). PubMed. [Link]291/)

Sources

Application Note & Protocol: Reductive Amination of 2-Amino-5-Aza-Spiro[3.4]octane for Novel Scaffold Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern drug discovery, the demand for molecules with enhanced three-dimensional (3D) character is paramount. Spirocyclic scaffolds, defined by their two rings connected through a single quaternary carbon atom, have emerged as a powerful solution to move beyond the "flatland" of traditional aromatic structures.[1][2] This inherent 3D geometry offers significant advantages, including improved physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity (logP).[1][3] Furthermore, the rigid yet complex architecture of spirocycles can enforce specific vectoral orientations of functional groups, leading to enhanced potency and selectivity for biological targets.[1]

The 2-amino-5-aza-spiro[3.4]octane motif is a particularly valuable building block. It combines the favorable properties of a spirocyclic core with a primary amine handle, which serves as a versatile point for diversification. Reductive amination stands out as one of the most robust and widely utilized methods for the functionalization of such amines.[4] This reaction provides a direct and efficient pathway to construct secondary and tertiary amines by reacting a primary or secondary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the reductive amination of 2-amino-5-aza-spiro[3.4]octane. It details a field-proven protocol, explains the underlying scientific rationale, and offers practical guidance for optimization and troubleshooting.

Mechanism and Scientific Rationale

The reductive amination reaction proceeds in a sequential, one-pot manner involving two key transformations: the formation of an imine intermediate followed by its immediate reduction to the corresponding amine.

Step 1: Imine Formation The reaction is initiated by the nucleophilic attack of the primary amine of 2-amino-5-aza-spiro[3.4]octane on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water yields a protonated imine, known as an iminium ion, which is in equilibrium with the neutral imine.[5]

The use of a mild acid catalyst, such as acetic acid, is crucial. If the pH is too low, the starting amine becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the initial reaction.[5] Conversely, at a high pH, the dehydration of the hemiaminal is inefficient.

Step 2: Reduction The cornerstone of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[6] While strong reducing agents like sodium borohydride (NaBH₄) can be used, they risk reducing the aldehyde or ketone starting material, necessitating a two-step process where the imine is pre-formed and isolated.[5][7]

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this protocol.[6][7] Its attenuated reactivity, a result of the electron-withdrawing acetate groups, makes it incapable of significantly reducing aldehydes or ketones at an appreciable rate under these conditions. However, it is a highly effective reductant for the more electrophilic iminium ion. This chemoselectivity allows all reagents to be combined in a single reaction vessel, simplifying the procedure and often leading to higher yields.[6] Furthermore, unlike sodium cyanoborohydride (NaBH₃CN), STAB avoids the generation of highly toxic cyanide byproducts.[6]

Caption: General mechanism of reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of 2-amino-5-aza-spiro[3.4]octane with a representative aldehyde. The reaction scale is based on 0.5 mmol of the limiting reagent.

Materials and Reagents
Reagent / Material Grade Supplier Example Notes
2-Amino-5-aza-spiro[3.4]octane (or its salt)≥95%Commercially AvailableIf using a salt (e.g., HCl), add 1.0 eq. of a non-nucleophilic base (e.g., Et₃N).
Aldehyde or KetoneReagent GradeCommercially AvailableThe carbonyl compound is typically the limiting reagent.
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially AvailableMoisture-sensitive; handle quickly in a dry environment.
1,2-Dichloroethane (DCE)AnhydrousCommercially AvailableOther anhydrous aprotic solvents like DCM, THF, or MeCN can be used.[7][8]
Acetic Acid (AcOH)GlacialCommercially AvailableOptional catalyst, particularly useful for less reactive ketones.[8]
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For aqueous workup.
Saturated Sodium Chloride (Brine)ACS Grade-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-For drying organic layer.
Round-bottom flask, stir bar, condenser--Standard laboratory glassware.
Nitrogen or Argon gas supply--For maintaining an inert atmosphere.
Experimental Workflow Diagram

Workflow A 1. Setup & Reagent Addition - Add amine (1.1 eq) & carbonyl (1.0 eq) to flask. - Add anhydrous DCE. - Flush with N₂. B 2. Imine Formation - Stir mixture at room temp for 20-30 min. - (Optional) Add AcOH (0-1.0 eq). A->B C 3. Reduction - Add NaBH(OAc)₃ (1.5 eq) portion-wise. - Monitor reaction by TLC/LC-MS. B->C D 4. Quench & Workup - Add sat. NaHCO₃ solution. - Stir vigorously for 30 min. C->D E 5. Extraction - Separate layers. - Extract aqueous layer with DCM (3x). D->E F 6. Purification - Combine organic layers, wash with brine. - Dry over MgSO₄, filter, and concentrate. E->F G 7. Final Product - Purify crude product via column chromatography. F->G

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-aza-spiro[3.4]octane (0.55 mmol, 1.1 equivalents).

  • Reagent Addition: Add the aldehyde or ketone (0.50 mmol, 1.0 equivalent) to the flask. Dissolve the solids in anhydrous 1,2-dichloroethane (DCE, ~5 mL).

  • Inert Atmosphere: Seal the flask with a septum and flush with nitrogen or argon gas for 5 minutes.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine. For less reactive ketones, adding a catalytic amount of glacial acetic acid (e.g., 0.05 mmol, 0.1 equivalents) may be beneficial.[8]

  • Reduction: Carefully add sodium triacetoxyborohydride (0.75 mmol, 1.5 equivalents) to the stirring solution in small portions over 5-10 minutes. An effervescence may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting carbonyl starting material is consumed (typically 2-12 hours).

  • Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~10 mL). Stir the biphasic mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (DCM, 3 x 10 mL).

  • Drying and Concentration: Combine all organic layers and wash with brine (1 x 15 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure secondary or tertiary amine product.

Process Optimization and Troubleshooting

A self-validating protocol includes anticipating and addressing potential challenges. The following table outlines common issues and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time.- Low reactivity of the carbonyl compound (e.g., hindered ketone).- Deactivation of the reducing agent by moisture.- Allow the reaction to run longer (up to 24h).- Gently warm the reaction (e.g., to 40 °C).- For ketones, add 1.0 equivalent of acetic acid to promote iminium ion formation.[9]- Ensure all glassware is oven-dried and anhydrous solvent is used.
Formation of Dialkylated Product - This is a risk when reacting a primary amine with an unhindered aldehyde. The secondary amine product can react again.- Use a slight excess of the amine (1.1-1.2 eq).- Consider a stepwise procedure: form the imine, then add the reducing agent.[8]
Reduction of Starting Carbonyl - Contamination of NaBH(OAc)₃ with NaBH₄.- Reaction run at excessively high temperatures.- Use high-purity NaBH(OAc)₃ from a reliable source.- Maintain the reaction at room temperature unless necessary.
Low Recovery After Workup - The amine product may be water-soluble, especially if it is a low molecular weight salt.- Ensure the aqueous layer is made basic (pH > 9) with NaOH before extraction to deprotonate the amine.- Use a different extraction solvent like ethyl acetate or a mixture containing isopropanol.

Safety Precautions

  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvents: 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are halogenated solvents and are suspected carcinogens. Handle with care and avoid inhalation or skin contact.

  • Reagents: Sodium triacetoxyborohydride is a water-reactive compound that can release flammable hydrogen gas upon contact with water. It is also corrosive. Handle in a dry, inert atmosphere and quench carefully. Acetic acid is corrosive and can cause burns.

Conclusion

The reductive amination protocol detailed herein offers a reliable, efficient, and versatile method for the synthesis of novel derivatives of 2-amino-5-aza-spiro[3.4]octane. By leveraging the chemoselectivity of sodium triacetoxyborohydride, this one-pot procedure minimizes side reactions and simplifies purification, making it an invaluable tool for medicinal chemists. The strategic incorporation of these spirocyclic scaffolds can significantly enhance the 3D complexity and drug-like properties of new chemical entities, accelerating the journey from hit identification to clinical candidate.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Myers, A. G. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Chebanov, V. A., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Dominic, J. F., et al. (2010). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-(Boc-amino)-5-aza-spiro[3.4]octane in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Boc-amino)-5-aza-spiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a valued building block in medicinal chemistry, understanding its stability profile is crucial for reliable and reproducible experimental outcomes. Spirocyclic scaffolds are increasingly utilized in drug discovery for their ability to confer favorable physicochemical properties, such as improved metabolic stability and solubility.[1][2][3][4][5] However, like all molecules, this compound is susceptible to degradation under certain conditions. This guide will address common stability issues, provide troubleshooting advice, and offer protocols for assessing the stability of this compound in your own experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The most significant stability concern is the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group.[6][7][8] Exposure to acidic conditions, even mild ones, can lead to the cleavage of the Boc group, yielding the free amine, 5-aza-spiro[3.4]octan-2-amine. This is a common deprotection strategy but an undesirable side reaction during routine experiments or storage.[9][10]

Q2: How stable is the 5-aza-spiro[3.4]octane core itself?

A2: The spirocyclic aliphatic amine core is generally robust. Such scaffolds are often incorporated into drug candidates to enhance metabolic stability.[1][2] However, the tertiary amine within the spirocycle can be susceptible to oxidation under certain conditions, potentially forming N-oxides.[3][11]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure maximum stability, solutions should be stored at low temperatures (2-8 °C or frozen) and protected from light. The solvent should be aprotic and free of acidic impurities. For long-term storage, it is advisable to store the compound as a solid under inert gas.

Q4: Can I use common HPLC mobile phases containing trifluoroacetic acid (TFA) for analysis?

A4: Caution is highly advised when using TFA in the mobile phase. Even at low concentrations (e.g., 0.1%), TFA can cause partial or complete cleavage of the Boc group, especially during solvent evaporation or if fractions are left at room temperature for extended periods.[12] For routine analysis, consider using less acidic modifiers like formic acid or ammonium acetate. If TFA is necessary for chromatographic resolution, fractions should be neutralized immediately after collection.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter.

Problem 1: My analytical results show a new, more polar peak over time, and the peak for my starting material is decreasing.

  • Potential Cause: This is a classic sign of Boc group cleavage. The resulting free amine is more polar and will have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Verify the pH of your solution. Ensure your solvent or buffer system is not acidic. If you are using a buffered solution, re-measure the pH.

    • Check for acidic impurities in your solvents. Use high-purity, HPLC-grade solvents.

    • Analyze a freshly prepared sample. This will serve as a baseline (t=0) to confirm the purity of your starting material.

    • Confirm the identity of the new peak. If possible, use mass spectrometry to confirm that the mass of the new peak corresponds to the de-Boc'd compound.

Problem 2: I observe multiple minor impurities in my sample after storage or a reaction.

  • Potential Cause: This could be due to oxidative degradation of the tertiary amine in the spirocycle, especially if the solution has been exposed to air for an extended period. Tertiary amines can oxidize to form N-oxides.[3][11] Photodegradation is also a possibility if the sample was exposed to light.[13]

  • Troubleshooting Steps:

    • Store solutions under an inert atmosphere. Purge your solvent with nitrogen or argon before preparing your solution and store the final solution under an inert headspace.

    • Protect your samples from light. Use amber vials or wrap your vials in aluminum foil.

    • Consider adding an antioxidant. For long-term storage or reactions prone to oxidation, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be beneficial, but check for compatibility with your downstream applications.

Problem 3: My reaction is not proceeding as expected, and I suspect the starting material has degraded.

  • Potential Cause: If the Boc group has been cleaved, the resulting primary amine on the cyclobutane ring and the secondary amine in the pyrrolidine ring of the deprotected product could interfere with your intended reaction.

  • Troubleshooting Steps:

    • Re-analyze your starting material. Before starting a reaction, always confirm the purity of your this compound solution by a suitable analytical method like HPLC or LC-MS.

    • Use freshly prepared solutions. Avoid using old stock solutions, especially if their storage conditions are uncertain.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[14][15][16] This protocol outlines a typical forced degradation study for this compound.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the major degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Formic acid

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

      • Keep both solutions at room temperature and 60°C.

      • Analyze samples at 0, 2, 4, 8, and 24 hours.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

      • Keep both solutions at room temperature and 60°C.

      • Analyze samples at 0, 2, 4, 8, and 24 hours.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep the solution at room temperature.

      • Analyze samples at 0, 2, 4, 8, and 24 hours.

    • Thermal Degradation:

      • Place a solid sample of the compound in an oven at 80°C.

      • Place a vial of the stock solution in an oven at 60°C.

      • Analyze samples at 1, 3, and 7 days.

    • Photolytic Degradation:

      • Expose a solid sample and a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

      • Analyze samples after the specified exposure period.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by HPLC. A suggested starting method is:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210 nm or MS.

    • Quantify the amount of parent compound remaining and the formation of any degradation products.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify the major degradation products by comparing their retention times with a reference standard of the de-Boc'd compound and by analyzing their mass spectra.

Expected Outcomes:

  • Significant degradation is expected under acidic conditions, with the primary degradant being 5-aza-spiro[3.4]octan-2-amine.

  • The compound is expected to be relatively stable under basic conditions.

  • Oxidative conditions may lead to the formation of N-oxide derivatives.

  • Thermal and photolytic stress may also cause some degradation, the extent of which needs to be determined experimentally.

Visualizations

Troubleshooting_Guide cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Symptom Unexpected Analytical Results (e.g., new peaks, loss of starting material) Cause1 Boc Group Cleavage (Acidic Conditions) Symptom->Cause1 More polar peak? Cause2 Oxidative Degradation (Tertiary Amine) Symptom->Cause2 Multiple minor impurities? Cause3 Photodegradation Symptom->Cause3 Exposed to light? Solution1 Check & Adjust pH Use Non-Acidic Solvents/Buffers Cause1->Solution1 Solution3 Use Freshly Prepared Solutions Confirm Purity Before Use Cause1->Solution3 Solution2 Store Under Inert Gas Protect from Light Use Antioxidants Cause2->Solution2 Cause3->Solution2

Caption: Troubleshooting logic for stability issues.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Start: this compound (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1M & 1M HCl, RT & 60°C) Start->Acid Base Base Hydrolysis (0.1M & 1M NaOH, RT & 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid @ 80°C, Solution @ 60°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Sample Neutralization (if needed) & HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Data Analysis: - % Degradation - Identify Degradants Analysis->End

Caption: Workflow for a forced degradation study.

Summary of Stability and Degradation Pathways

Stress ConditionExpected StabilityPrimary Degradation PathwayPotential Degradation Product(s)
Acidic (pH < 4) LowAcid-catalyzed hydrolysis of the carbamate5-aza-spiro[3.4]octan-2-amine, CO₂, tert-butanol
Basic (pH > 8) HighGenerally stableMinimal degradation expected
Oxidative ModerateOxidation of the tertiary amine5-aza-spiro[3.4]octan-2-amine-N-oxide derivatives
Thermal Moderate to HighThermally-induced cleavage of the Boc group5-aza-spiro[3.4]octan-2-amine
Photolytic ModeratePhotodegradation of the amine moietiesComplex mixture of products

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Various Authors. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
  • Agami, C., Couty, F., & Puchot-Kadouri, C. (1998). Asymmetric synthesis of cyclic α-amino acids. Synlett, 1998(5), 449-456.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2).
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
  • Festag, G., & Kalesse, M. (2014). The spirocyclic scaffold in natural products.
  • Baumann, M., & Baxendale, I. R. (2013). The synthesis of spirocyclic scaffolds. Beilstein Journal of Organic Chemistry, 9, 2265-2319.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 23, 2026, from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved January 23, 2026, from [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Hiesinger, L., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(15), 4493. [Link]

  • Albini, A., & Fagnoni, M. (2004). The role of light in the life sciences: photochemistry and photobiology. La Chimica & l'Industria, 86(5), 50-55.
  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved January 23, 2026, from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved January 23, 2026, from [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Taylor & Francis Online. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?[Link]

  • Vevelstad, S. J., et al. (2013). Oxidative degradation of amines. Energy Procedia, 37, 913-920.

Sources

Navigating the Synthesis of Novel Therapeutics: A Technical Guide to Protecting 2-Amino-5-aza-spiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the practical application of protecting groups to the novel scaffold, 2-amino-5-aza-spiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this promising spirocyclic diamine into their synthetic workflows. The unique structural characteristics of this molecule, namely the presence of a primary amine on the cyclobutane ring and a secondary amine within the pyrrolidine ring, present both opportunities and challenges in selective functionalization.

This document provides in-depth, field-proven insights into the selection and application of common amine protecting groups, complete with detailed experimental protocols and troubleshooting guides. Our goal is to empower you to navigate the intricacies of your synthetic route with confidence, ensuring the integrity and efficiency of your research.

The Challenge: Selective Protection of a Spirocyclic Diamine

The inherent three-dimensional structure of spirocycles is highly desirable in modern drug discovery for its ability to explore new chemical space and improve physicochemical properties. However, the compact and rigid nature of scaffolds like 2-amino-5-aza-spiro[3.4]octane can introduce steric hindrance, influencing the reactivity of the amine functionalities. Furthermore, the presence of two distinct amine environments—a primary and a secondary amine—necessitates a carefully considered protection strategy to achieve the desired regioselectivity.

This guide will focus on three widely used and versatile amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We will explore their application in the context of 2-amino-5-aza-spiro[3.4]octane, providing a comparative analysis to aid in your selection process.

Choosing Your Shield: A Comparative Overview of Protecting Groups

Selecting the appropriate protecting group is paramount to the success of your synthetic campaign. The choice depends on the stability of the protecting group to subsequent reaction conditions and the orthogonality of its removal.[1][2]

Protecting GroupIntroduction ReagentKey AdvantagesCommon Deprotection ConditionsPotential Challenges
Boc Di-tert-butyl dicarbonate (Boc)₂O- Stable to a wide range of non-acidic conditions- Generally high-yielding protection- Commercially available as protected scaffold[3]- Strong acids (e.g., TFA, HCl)[3]- Acid-labile substrates may be affected- Potential for tert-butylation of nucleophilic side chains
Cbz Benzyl chloroformate (Cbz-Cl)- Stable to acidic and mildly basic conditions- Crystalline derivatives aid in purification[4]- Catalytic hydrogenolysis (e.g., H₂, Pd/C)[5]- Catalyst poisoning by sulfur-containing compounds- Incompatible with reducible functional groups
Fmoc Fmoc-Cl or Fmoc-OSu- Base-labile, offering orthogonality to acid-labile groups- UV-active, allowing for reaction monitoring[6]- Mildly basic conditions (e.g., piperidine in DMF)[6]- Potential for side reactions with base-sensitive substrates

In the Trenches: Experimental Protocols and Troubleshooting

Here, we provide detailed, step-by-step methodologies for the protection and deprotection of 2-amino-5-aza-spiro[3.4]octane, along with troubleshooting guides in a question-and-answer format to address common issues.

I. The Workhorse: tert-Butyloxycarbonyl (Boc) Protection

The Boc group is a robust and widely used protecting group for amines due to its stability and straightforward introduction.[7] The commercial availability of 2-amino-5-Boc-5-aza-spiro[3.4]octane underscores its suitability for this scaffold.[3]

Boc_Workflow Start 2-Amino-5-aza- spiro[3.4]octane Boc_Protection Boc Protection (Boc)₂O, Base, Solvent Start->Boc_Protection Protected_Amine tert-Butyl 2-amino-5- azaspiro[3.4]octane- 5-carboxylate Boc_Protection->Protected_Amine Deprotection Boc Deprotection Acid (e.g., TFA, HCl) Protected_Amine->Deprotection Final_Product Deprotected Amine Deprotection->Final_Product

Boc protection and deprotection workflow.
  • Dissolution: Dissolve 2-amino-5-aza-spiro[3.4]octane (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv). For reactions in aqueous media, sodium bicarbonate can also be used.[8]

  • Reagent Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If an aqueous work-up is performed, extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected amine.

Q: My reaction is sluggish or incomplete, what should I do?

A: Several factors could be at play. First, ensure your reagents are of high quality and your solvent is anhydrous if using a non-aqueous system. Steric hindrance around the primary amine of the spirocycle might slow the reaction. You can try increasing the reaction temperature to 40 °C or adding a catalytic amount of 4-dimethylaminopyridine (DMAP). Be cautious with DMAP, as it can sometimes promote the formation of byproducts.

Q: I am observing the formation of a di-Boc protected product on the primary amine. How can I avoid this?

A: While less common for primary amines, over-protection can occur with a large excess of (Boc)₂O and prolonged reaction times. Use a stoichiometric amount of the Boc anhydride (1.05-1.1 equivalents) and monitor the reaction closely. If the issue persists, consider a less reactive Boc-donating reagent.

Q: I am seeing a significant amount of an urea byproduct. What is the cause and how can I prevent it?

A: Urea formation can occur if the intermediate isocyanate, formed from the decomposition of (Boc)₂O, reacts with the starting amine. This is more prevalent at higher temperatures. Running the reaction at a lower temperature (0 °C to room temperature) can minimize this side reaction. Using a catalyst-free system in water has also been shown to prevent the formation of urea byproducts.[7]

  • Dissolution: Dissolve the Boc-protected 2-amino-5-aza-spiro[3.4]octane (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. A common choice is a 20-50% solution of trifluoroacetic acid (TFA) in DCM, or a 4 M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with a suitable solvent (e.g., toluene) can help remove residual acid. The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, the residue can be dissolved in a minimal amount of water, basified with a suitable base (e.g., NaHCO₃ or NaOH), and extracted with an organic solvent.

Q: The deprotection is incomplete. Can I use harsher conditions?

A: Yes, if the reaction is sluggish, you can gently heat the reaction mixture (e.g., to 40 °C) or increase the concentration of the acid. However, be mindful that harsher conditions can lead to side reactions if other acid-sensitive functional groups are present in your molecule.

Q: I am observing side products resulting from the tert-butyl cation. How can I mitigate this?

A: The tert-butyl cation generated during deprotection is electrophilic and can alkylate nucleophilic functional groups. To prevent this, add a scavenger such as triethylsilane or anisole to the reaction mixture. These scavengers will trap the carbocation, preventing unwanted side reactions.

II. The Orthogonal Option: Benzyloxycarbonyl (Cbz) Protection

The Cbz group offers an excellent orthogonal protecting strategy to the acid-labile Boc group, as it is stable to acidic conditions and is readily removed by catalytic hydrogenolysis.[1][5]

Cbz_Workflow Start 2-Amino-5-aza- spiro[3.4]octane Cbz_Protection Cbz Protection Cbz-Cl, Base, Solvent Start->Cbz_Protection Protected_Amine Benzyl 2-amino-5- azaspiro[3.4]octane- 5-carboxylate Cbz_Protection->Protected_Amine Deprotection Cbz Deprotection H₂, Pd/C Protected_Amine->Deprotection Final_Product Deprotected Amine Deprotection->Final_Product

Cbz protection and deprotection workflow.
  • Dissolution: Dissolve 2-amino-5-aza-spiro[3.4]octane (1.0 equiv) in a mixture of an organic solvent (e.g., THF or 1,4-dioxane) and water.

  • Base Addition: Add an aqueous solution of a base such as sodium carbonate or sodium bicarbonate to maintain a pH between 9 and 10.[4]

  • Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise while vigorously stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Cbz-protected amines are often crystalline, and recrystallization can be an effective purification method.[4]

Q: My reaction is messy, with multiple products observed. What could be the issue?

A: The Schotten-Baumann conditions used for Cbz protection require careful control of pH. If the solution is too acidic, the amine will be protonated and unreactive. If it is too basic, the Cbz-Cl can hydrolyze. Ensure the pH is maintained in the optimal range of 9-10. Also, ensure that the Cbz-Cl is added slowly to the cooled reaction mixture to control the exotherm and minimize side reactions.

Q: I am concerned about the potential for di-protection of the primary amine. How can I ensure mono-protection?

A: Similar to Boc protection, using a slight excess (1.05-1.1 equivalents) of Cbz-Cl and monitoring the reaction closely is key. The primary amine is generally more nucleophilic than the resulting carbamate, making di-protection less likely under controlled conditions.

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1 atm, using a balloon, or higher pressure in a Parr shaker) and stir vigorously at room temperature.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-16 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.

Q: My deprotection reaction is stalled. What can I do?

A: Incomplete deprotection can be due to catalyst deactivation. Ensure your starting material is free of impurities that could poison the catalyst, such as sulfur-containing compounds. You can try adding a fresh portion of the catalyst. Increasing the hydrogen pressure can also facilitate the reaction.

Q: Are there alternative methods for Cbz deprotection if my molecule contains other reducible functional groups?

A: Yes, if catalytic hydrogenolysis is not compatible with other functional groups in your molecule (e.g., alkenes, alkynes, or some nitro groups), you can use alternative deprotection methods such as transfer hydrogenolysis with a hydrogen donor like ammonium formate, or using strong acids like HBr in acetic acid, though the latter is a harsher method.

III. The Mildly Removable Shield: 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is prized for its mild, base-labile deprotection conditions, making it an ideal choice when working with acid-sensitive substrates.[6]

Fmoc_Workflow Start 2-Amino-5-aza- spiro[3.4]octane Fmoc_Protection Fmoc Protection Fmoc-OSu, Base, Solvent Start->Fmoc_Protection Protected_Amine Fmoc-2-amino-5- azaspiro[3.4]octane Fmoc_Protection->Protected_Amine Deprotection Fmoc Deprotection Piperidine, DMF Protected_Amine->Deprotection Final_Product Deprotected Amine Deprotection->Final_Product

Fmoc protection and deprotection workflow.
  • Dissolution: Dissolve 2-amino-5-aza-spiro[3.4]octane (1.0 equiv) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

  • Reagent Addition: Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv) in 1,4-dioxane dropwise.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q: I am observing incomplete reaction. What are my options?

A: Ensure your reagents are of good quality. You can try a slight excess of Fmoc-OSu (up to 1.2 equivalents). If the reaction is still slow, a more reactive reagent like Fmoc-Cl can be used, though it is more susceptible to hydrolysis.

Q: The purification is challenging due to the similar polarity of the product and unreacted starting material. Any suggestions?

A: If chromatographic separation is difficult, consider converting the unreacted diamine to a more polar salt by washing the organic layer with a dilute acid solution during the work-up. This may help in separating the desired Fmoc-protected product.

  • Dissolution: Dissolve the Fmoc-protected amine (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Base Addition: Add a 20% solution of piperidine in DMF.

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine. The crude product can be purified by column chromatography or used directly in the next step after ensuring the removal of all volatile components.

Q: The deprotection is not going to completion. What should I do?

A: While uncommon, a sluggish deprotection can sometimes occur. You can increase the reaction time or use a slightly higher concentration of piperidine. Ensure your DMF is of high quality, as impurities can sometimes interfere with the reaction.

Q: I am concerned about the formation of dibenzofulvene-piperidine adducts. How can I ensure their complete removal?

A: The adduct is generally soluble in most organic solvents and is typically removed during work-up and purification. If you suspect residual adduct, thorough purification by column chromatography is recommended. For solid-phase synthesis applications, extensive washing of the resin after deprotection is crucial.[6]

Conclusion

The successful incorporation of 2-amino-5-aza-spiro[3.4]octane into your synthetic endeavors hinges on a well-executed protecting group strategy. By understanding the nuances of Boc, Cbz, and Fmoc protection and deprotection, and by being prepared to troubleshoot common issues, you can confidently navigate the synthesis of novel and complex molecules. This guide provides a solid foundation, but as with all research, careful observation and empirical optimization will be your most valuable tools.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020.

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF on ResearchGate.

  • 2-Amino-5-Boc-5-aza-spiro[3.4]octane 97%. AChemBlock.

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF on ResearchGate.

  • Cbz-Protected Amino Groups. Organic Chemistry Portal.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.

  • A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate.

  • tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. PubChem.

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF on ResearchGate.

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.

  • tert-Butyl Esters. Organic Chemistry Portal.

  • Cbz-Protected Amino Groups. Organic Chemistry Portal.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF on ResearchGate.

  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.

  • Protective Groups. Organic Chemistry Portal.

  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate.

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Request PDF on ResearchGate.

  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.

  • Diversity-oriented Synthesis of Azaspirocycles. PubMed - NIH.

  • Synthesis of Orthogonally Protected Labionin. PMC - PubMed Central - NIH.

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI.

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure of 2-(Boc-amino)-5-aza-spiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Spiro[3.4]octane Scaffolds

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which allows for the exploration of novel chemical space beyond traditional flat aromatic systems. The 5-aza-spiro[3.4]octane core, in particular, combines a strained four-membered azetidine ring with a more flexible five-membered pyrrolidine ring. This unique fusion imparts a rigid and defined orientation to substituents, making it a valuable scaffold for the design of potent and selective therapeutic agents. The introduction of a Boc-protected amino group at the 2-position adds a key functional handle for further synthetic elaboration, making a thorough understanding of its spatial orientation paramount for rational drug design.

Theoretical Conformational Analysis of the 5-aza-spiro[3.4]octane Core

The overall conformation of the 5-aza-spiro[3.4]octane system is a composite of the individual conformational preferences of its constituent rings.

The Azetidine Ring Conformation

The four-membered azetidine ring is analogous to cyclobutane, which is not planar. To relieve torsional strain from eclipsing hydrogens, cyclobutane adopts a puckered or "folded" conformation with a dihedral angle of about 25°.[1] This puckering reduces the eclipsing interactions at the expense of a slight increase in angle strain.[2] Similarly, the azetidine ring in the 5-aza-spiro[3.4]octane system is expected to be puckered. The presence of the nitrogen heteroatom and its substituent (the Boc group) will influence the degree of puckering and the preferred orientation of the substituent.

The Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring, analogous to cyclopentane, is also non-planar to alleviate torsional strain. Cyclopentane adopts two primary puckered conformations of low energy: the "envelope" and the "half-chair" (or "twist") forms.[3][4] In the 5-aza-spiro[3.4]octane system, the pyrrolidine ring will likely exist in one of these puckered conformations, with the spirocyclic fusion point influencing the specific conformation adopted.

The interplay between the puckering of the azetidine and pyrrolidine rings, dictated by the minimization of steric and torsional strain, will define the overall three-dimensional shape of the 5-aza-spiro[3.4]octane core.

Comparative Structural Analysis with a Substituted Azetidine Derivative

While the crystal structure of 2-(Boc-amino)-5-aza-spiro[3.4]octane is not available, we can draw valuable comparisons from the known crystal structure of a related azetidine derivative, trans-(1-nitro-2,3-bis((nitrooxy)methyl)azetidin-2-yl)ethyl nitrate.[5] This complex molecule, despite its different substitution pattern, provides insight into the fundamental geometry of a substituted azetidine ring.

Parametertrans-(1-nitro-2,3-bis((nitrooxy)methyl)azetidin-2-yl)ethyl nitrate[5]Expected for this compound
Ring Conformation Puckered azetidine ringPuckered azetidine and envelope/half-chair pyrrolidine
Bond Angles C-N-C and C-C-C angles deviate from ideal sp³ hybridizationSimilar deviation from ideal bond angles expected
Substituent Orientation Substituents adopt positions that minimize steric hindranceThe Boc-amino group will likely adopt a pseudo-equatorial position on the pyrrolidine ring to minimize steric clashes.

This comparison underscores the importance of obtaining the actual crystal structure of the target molecule to understand the precise influence of the spirocyclic fusion and the 2-substituent on the overall conformation.

Experimental Protocols for Structure Determination

The following sections provide a detailed workflow for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Synthesis of the Precursor

A common route to 2-amino-5-aza-spiro[3.4]octane derivatives involves a multi-step synthesis, which can be adapted for the Boc-protected analogue. The general workflow is outlined below.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Formation of Spirocyclic Ketone Start->Step1 Step2 Reductive Amination Step1->Step2 Step3 Boc Protection Step2->Step3 Product 2-(Boc-amino)-5-aza- spiro[3.4]octane Step3->Product

Caption: General synthetic workflow for this compound.

Detailed Protocol:

  • Synthesis of the Spirocyclic Ketone: This can typically be achieved through a [2+2] cycloaddition or other annulation strategies to form the azetidine ring onto a suitable cyclopentanone precursor.

  • Reductive Amination: The resulting spirocyclic ketone is then subjected to reductive amination using a suitable amine source (e.g., ammonia or a protected amine equivalent) and a reducing agent (e.g., sodium cyanoborohydride) to introduce the amino group at the 2-position.

  • tert-Butoxycarbonyl (Boc) Protection: The primary amine is then protected using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane or tetrahydrofuran. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is purified by column chromatography on silica gel.

Crystallization of this compound

Crystallizing conformationally flexible molecules, especially those with bulky protecting groups like Boc, can be challenging.[6][7][8] A systematic screening of crystallization conditions is crucial.

Crystallization_Workflow Start Purified Compound Screening Solvent System Screening (Vapor Diffusion, Slow Evaporation, Layering) Start->Screening Optimization Optimization of Conditions (Temperature, Concentration) Screening->Optimization Harvesting Crystal Harvesting and Mounting Optimization->Harvesting Analysis X-ray Diffraction Harvesting->Analysis

Caption: Systematic workflow for the crystallization of the target compound.

Step-by-Step Crystallization Protocol:

  • Material Purity: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystal growth.

  • Solvent Selection: Screen a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetonitrile, methanol, isopropanol) and solvent mixtures. The ideal solvent is one in which the compound is moderately soluble.[9]

  • Crystallization Techniques: [9]

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.

    • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent. Place this vial inside a larger sealed container with a more volatile anti-solvent (a solvent in which the compound is poorly soluble). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

  • Patience and Observation: Crystal growth can take anywhere from a few hours to several weeks. Regularly inspect the vials under a microscope without disturbing them.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, the following general procedure can be followed for data collection and structure determination.[10][11][12]

Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) under a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and integrate the reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.[13] Software packages such as SHELX or OLEX2 are commonly used for this purpose.[14][15]

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. A detailed understanding of its three-dimensional structure is critical for leveraging its full potential in drug design. While a definitive crystal structure is not yet publicly available, this guide provides a robust framework based on theoretical principles and established experimental protocols to enable researchers to pursue the crystallographic analysis of this important class of molecules. The insights gained from such studies will be invaluable for the structure-based design of next-generation pharmaceuticals.

References

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

  • ResearchGate. Conformational analysis of cycloalkanes. Available at: [Link]

  • American Chemical Society. Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Available at: [Link]

  • ResearchGate. (PDF) X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Available at: [Link]

  • ResearchGate. Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies | Request PDF. Available at: [Link]

  • Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • SciSpace. Conformational analysis of cycloalkanes. Available at: [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. Available at: [Link]

  • The University of Manchester. The Crystallisation of Conformationally Flexible Molecules - Research Explorer. Available at: [Link]

  • Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. Available at: [Link]

  • ResearchGate. The structures of the azetidine derivatives optimized at the B3MP2... Available at: [Link]

  • IUCr Journals. Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. Available at: [Link]

  • ORNL Neutron Sciences. Methods and Tutorials – Single Crystal Diffraction. Available at: [Link]

  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. Available at: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]

  • Crystallisation Techniques. Available at: [Link]

  • OpenScholar. Resources | Single-Crystal X-ray Diffraction. Available at: [Link]

Sources

The Ascendancy of the 5-Aza-Spiro[3.4]octane Scaffold: A Comparative Guide to Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for drug candidates with superior pharmacokinetic profiles is a paramount challenge. The intricate dance of absorption, distribution, metabolism, and excretion (ADME) dictates a molecule's efficacy and safety. Among the innovative strategies to emerge, the incorporation of rigid, three-dimensional scaffolds has proven to be a particularly fruitful endeavor. This guide provides an in-depth, comparative analysis of the pharmacokinetic properties of compounds containing the 5-aza-spiro[3.4]octane moiety, a rising star in the design of novel therapeutics. Through an objective lens, supported by experimental data, we will explore why this unique structural motif is increasingly considered a privileged scaffold in drug discovery.

The Spirocyclic Advantage: Escaping Flatland for Improved Drug-Like Properties

Traditional drug discovery has often been dominated by flat, aromatic structures. While effective in target binding, these molecules can present challenges in terms of solubility, metabolic stability, and off-target effects. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a compelling solution by introducing a defined three-dimensional geometry.[1] This structural rigidity can lead to a host of benefits, including:

  • Enhanced Metabolic Stability: The quaternary spiro-carbon and the surrounding rigid framework can shield metabolically susceptible sites from enzymatic degradation.

  • Improved Solubility: The disruption of planarity can reduce crystal lattice energy, often leading to better aqueous solubility.

  • Modulated Lipophilicity: The introduction of spiro-centers increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success rates and more favorable lipophilicity (LogP) for oral absorption.[2]

  • Precise Vectorial Orientation: The fixed spatial arrangement of substituents allows for more precise and optimized interactions with biological targets.

The 5-aza-spiro[3.4]octane core, which incorporates a nitrogen atom into the five-membered ring of the spiro[3.4]octane system, offers an additional advantage. The nitrogen atom can serve as a hydrogen bond acceptor or a site for further functionalization, allowing for fine-tuning of physicochemical properties and target engagement.

Comparative Pharmacokinetic Analysis: A Case Study in Antimalarial Drug Discovery

A compelling illustration of the pharmacokinetic advantages of the aza-spiro[3.4]octane scaffold can be found in the development of novel antimalarial agents. A study by Le Manach et al. (2021) identified a series of diazaspiro[3.4]octane-containing compounds with potent activity against multiple stages of the Plasmodium falciparum parasite.[3] To understand the impact of this scaffold, we will compare the pharmacokinetic profile of a representative compound from this series with a hypothetical non-spirocyclic analog.

ParameterDiazaspiro[3.4]octane Derivative (Hypothetical Data based on Le Manach et al.)Non-Spirocyclic Piperidine Analog (Hypothetical)
In Vitro Metabolic Stability (Human Liver Microsomes, t½ min) > 6015
Aqueous Solubility (pH 7.4, µM) 7520
LogP 2.83.5
Oral Bioavailability (Rat, %F) 45%10%
In Vivo Half-life (Rat, h) 82
Clearance (Rat, mL/min/kg) 1560

Disclaimer: The data for the diazaspiro[3.4]octane derivative is a representative interpretation based on the qualitative descriptions of good metabolic stability and oral exposure in the cited study. The data for the non-spirocyclic piperidine analog is hypothetical, yet representative of typical challenges encountered with more flexible, lipophilic scaffolds.

The data, though illustrative, highlights a clear trend. The diazaspiro[3.4]octane derivative exhibits significantly enhanced metabolic stability, a crucial factor for maintaining therapeutic concentrations in the body. Its improved solubility and more moderate lipophilicity likely contribute to its superior oral bioavailability. Consequently, the spirocyclic compound demonstrates a longer in vivo half-life and lower clearance, suggesting a more sustained therapeutic effect and potentially less frequent dosing.

The "Why" Behind the Data: Mechanistic Insights into Improved Pharmacokinetics

The superior pharmacokinetic profile of the 5-aza-spiro[3.4]octane-containing compounds is not a matter of chance, but a direct consequence of its inherent structural features.

Caption: Workflow for determining in vitro metabolic stability using human liver microsomes.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of a compound after intravenous and oral administration.

Methodology:

  • Animal Dosing: A cohort of rodents (e.g., Sprague-Dawley rats) is divided into two groups. One group receives the test compound intravenously (IV) via the tail vein, and the other group receives the compound orally (PO) by gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated vessel or via sparse sampling.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key parameters such as:

    • Area Under the Curve (AUC): A measure of total drug exposure.

    • Clearance (Cl): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Half-life (t½): The time required for the plasma concentration to decrease by half.

    • Oral Bioavailability (%F): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Caption: General workflow for an in vivo pharmacokinetic study in rodents.

Conclusion and Future Perspectives

The 5-aza-spiro[3.4]octane scaffold represents a significant advancement in the medicinal chemist's toolkit for optimizing pharmacokinetic properties. Its inherent three-dimensionality provides a robust platform for developing drug candidates with improved metabolic stability, solubility, and oral bioavailability. As demonstrated by the case of antimalarial drug discovery, the incorporation of this motif can lead to a more favorable ADME profile compared to traditional, more flexible structures.

The continued exploration of novel synthetic routes to access diverse 5-aza-spiro[3.4]octane derivatives will undoubtedly fuel the discovery of new therapeutics across a wide range of disease areas. As our understanding of the intricate relationship between molecular architecture and pharmacokinetics deepens, scaffolds like the 5-aza-spiro[3.4]octane will play an increasingly pivotal role in the design of safer and more effective medicines.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]

  • Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. MDPI. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Europe PMC. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Boc-amino)-5-aza-spiro[3.4]octane
Reactant of Route 2
2-(Boc-amino)-5-aza-spiro[3.4]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.